Eluxadoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNHIDANIVGXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eluxadoline's Mixed-Opioid Receptor Mechanism: A Technical Guide for Drug Development Professionals
Introduction
Irritable Bowel Syndrome with Diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits, significantly impacting patients' quality of life.[1] The pathophysiology of IBS-D is complex, involving visceral hypersensitivity and dysregulated gastrointestinal motility.[2] A key therapeutic target for managing these symptoms is the enteric nervous system (ENS), which contains a rich network of opioid receptors that modulate gut function.[2][3] Eluxadoline (marketed as Viberzi® and Truberzi®) represents a novel therapeutic approach, acting as a locally-restricted, mixed-opioid receptor modulator designed to normalize gut function while minimizing central nervous system side effects.[1][4] This guide provides an in-depth technical examination of eluxadoline's unique mechanism of action, the experimental methodologies used to characterize it, and its clinical implications.
Section 1: A Unique Pharmacological Profile: Mixed-Receptor Targeting
Eluxadoline's therapeutic efficacy stems from its simultaneous interaction with three distinct opioid receptors in the gut:
-
Mu-Opioid Receptor (MOR) Agonism: Activation of MORs in the ENS is a well-established mechanism for reducing intestinal motility and fluid secretion, which are key factors in controlling diarrhea.[4][5] This interaction is also critical for alleviating visceral pain.[6]
-
Kappa-Opioid Receptor (KOR) Agonism: Eluxadoline also acts as an agonist at KORs, which are involved in modulating visceral perception and are believed to contribute to its analgesic effects.[6]
-
Delta-Opioid Receptor (DOR) Antagonism: Concurrently, eluxadoline antagonizes DORs. This action is crucial as it counteracts some of the undesirable effects of MOR activation, such as excessive slowing of gut motility that can lead to severe constipation.[5][6] This antagonistic activity helps to maintain a balanced effect on the gastrointestinal system.[4]
This multi-receptor profile is designed to provide symptomatic relief from both diarrhea and abdominal pain, while mitigating the risk of constipation often associated with non-selective opioid agonists.[2]
Receptor Binding Affinity
The specific affinity of eluxadoline for each receptor subtype has been quantified through in-vitro binding assays. These studies are fundamental to understanding its pharmacological profile. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) | Source |
| Human Mu-Opioid Receptor (hMOR) | 1.8 nM | [7][8] |
| Human Delta-Opioid Receptor (hDOR) | 430 nM | [7][8] |
| Guinea Pig Kappa-Opioid Receptor (gKOR) | 55 nM | [7][8] |
Note: The binding affinity for the human kappa-opioid receptor has not been definitively determined in the provided sources.
Caption: Eluxadoline's multi-receptor interaction model.
Section 2: Molecular Mechanisms in the Enteric Nervous System
Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gi/Go).[3][9] The binding of eluxadoline to MOR and KOR on enteric neurons initiates a cascade of intracellular signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]
-
Modulation of Ion Channels:
-
Potassium (K+) Channel Activation: The G-protein signaling pathway activates G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][10] This increases K+ efflux, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.
-
Calcium (Ca2+) Channel Inhibition: The signaling cascade also leads to the inhibition of voltage-gated Ca2+ channels at presynaptic terminals.[9][10] This reduction in Ca2+ influx is critical, as it directly inhibits the release of neurotransmitters, such as acetylcholine, from excitatory motor neurons.[11]
-
The net result of these actions is a suppression of enteric neuronal activity, leading to decreased propulsive muscle contractions and reduced intestinal secretion, thereby treating the core symptoms of IBS-D.[9][10]
Sources
- 1. scielo.isciii.es [scielo.isciii.es]
- 2. Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. What is the mechanism of Eluxadoline? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
Eluxadoline's Receptor Binding Profile: A Technical Guide to its Affinity and Functional Activity at Mu, Delta, and Kappa Opioid Receptors
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the binding affinity and functional activity of eluxadoline at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Eluxadoline is a locally acting, mixed-opioid receptor ligand approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2][3] Its unique pharmacological profile as a µ-opioid receptor (MOR) agonist, a δ-opioid receptor (DOR) antagonist, and a κ-opioid receptor (KOR) agonist underpins its therapeutic efficacy in managing the complex symptoms of IBS-D, including abdominal pain and diarrhea, while potentially mitigating the constipating effects often associated with MOR agonists.[1][2][3]
This document delves into the quantitative receptor binding affinities, the functional consequences of these interactions, and the detailed experimental methodologies used to characterize this compound.
Eluxadoline's Mixed Opioid Receptor Profile: A Symphony of Interactions
Eluxadoline's therapeutic efficacy is derived from its simultaneous and varied interactions with three key opioid receptors in the gastrointestinal tract. It acts as an agonist at both the µ- and κ-opioid receptors and as an antagonist at the δ-opioid receptor.[2] This mixed pharmacology is crucial to its mechanism of action. The agonism at the µ-opioid receptor is primarily responsible for reducing gastrointestinal motility and visceral pain, thereby addressing the diarrheal and abdominal pain components of IBS-D.[3] Concurrently, its antagonism of the δ-opioid receptor is thought to counteract the potent constipating effects that would typically arise from unopposed µ-opioid receptor activation.[3] The agonism at the κ-opioid receptor may also contribute to its analgesic effects.[2]
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of eluxadoline for the human µ, δ, and κ opioid receptors has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |
| Mu (µ) Opioid Receptor | Human | 1.8 nM | |
| Delta (δ) Opioid Receptor | Human | 430 nM | |
| Kappa (κ) Opioid Receptor | Guinea Pig | 55 nM |
These data clearly demonstrate eluxadoline's high affinity for the µ-opioid receptor, which is consistent with its primary mechanism for reducing diarrhea and pain. Its lower affinity for the δ- and κ-opioid receptors suggests a more modulatory role for these interactions.
Functional Activity and Signaling Pathways
Beyond simple binding, the functional consequence of eluxadoline's interaction with each receptor subtype is critical. Functional assays, such as GTPγS binding and β-arrestin recruitment assays, provide insights into whether a ligand acts as an agonist, antagonist, or inverse agonist, and can reveal signaling bias.
Eluxadoline has been shown to be more potent than the reference µ-opioid agonist loperamide in eliciting G-protein activity in cells expressing the µ-opioid receptor.[4] In studies using spinal cord membranes from wild-type mice, eluxadoline induced a dose-dependent increase in [³⁵S]GTPγS binding with a half-maximal effective concentration (EC50) of approximately 7 nM.[4]
Interestingly, the signaling profile of eluxadoline appears to be influenced by the presence of other opioid receptors. In cells co-expressing both µ- and δ-opioid receptors, the maximal effect of eluxadoline is lower than that of loperamide, and its signaling is reduced by antibodies that selectively target µOR-δOR heteromers.[4] This suggests that a component of eluxadoline's mechanism of action may involve the modulation of these receptor complexes.
Furthermore, eluxadoline has been observed to be more potent at inducing β-arrestin recruitment compared to the standard µ-opioid agonist DAMGO and loperamide in cells expressing µ-opioid receptors alone.[4] However, in cells co-expressing µ- and δ-opioid receptors, the efficacy of eluxadoline in recruiting β-arrestin is reduced, further supporting the modulatory role of the δ-opioid receptor on µ-opioid receptor signaling.[4]
Experimental Protocols
The characterization of eluxadoline's binding affinity and functional activity relies on established in vitro pharmacological assays. The following sections provide detailed, step-by-step methodologies for the key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (eluxadoline) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the inhibition constant (Ki) of eluxadoline for the µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
[³H]DAMGO for the µ-opioid receptor
-
[³H]DPDPE for the δ-opioid receptor
-
[³H]U-69,593 for the κ-opioid receptor
-
-
Test Compound: Eluxadoline
-
Non-specific Binding Control: Naloxone (10 µM)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Brandel cell harvester or equivalent with Whatman GF/C filters.
-
Scintillation Counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize the cells expressing the target opioid receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the appropriate radioligand (e.g., 1-2 nM).
-
Varying concentrations of eluxadoline (typically in a logarithmic series).
-
For determining non-specific binding, add a high concentration of naloxone (10 µM) instead of eluxadoline.
-
For determining total binding, add only the radioligand and buffer.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the eluxadoline concentration.
-
Determine the IC50 value (the concentration of eluxadoline that inhibits 50% of the specific binding) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7][8]
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It is used to determine the potency (EC50) and efficacy (Emax) of an agonist and to characterize the inhibitory effect (IC50) of an antagonist.
Objective: To determine the functional activity of eluxadoline at the µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes expressing the target opioid receptor and its coupled G-proteins.
-
Radioligand: [³⁵S]GTPγS
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Test Compounds: Eluxadoline, a known agonist for the target receptor (e.g., DAMGO for MOR), and a known antagonist (e.g., naloxone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus and Scintillation Counter .
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup (Agonist Mode):
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of eluxadoline (for MOR and KOR).
-
For basal binding, add only buffer and GDP.
-
For non-specific binding, add an excess of unlabeled GTPγS.
-
-
Assay Setup (Antagonist Mode):
-
Add assay buffer, GDP, a fixed concentration of a known agonist (at its EC80), and varying concentrations of eluxadoline (for DOR).
-
-
Reaction Initiation: Add [³⁵S]GTPγS and the cell membrane preparation to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis:
-
Agonist: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the eluxadoline concentration to determine the EC50 and Emax.
-
Antagonist: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the eluxadoline concentration to determine the IC50.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, providing insights into another critical signaling pathway for GPCRs.
Objective: To quantify eluxadoline-induced β-arrestin recruitment to the µ, δ, and κ opioid receptors.
Methodology: A common method is a bioluminescence resonance energy transfer (BRET) or an enzyme complementation assay (e.g., PathHunter). In these assays, the receptor is tagged with one component of a reporter system (e.g., a luciferase fragment) and β-arrestin is tagged with the other. Upon agonist-induced recruitment, the two components are brought into proximity, generating a measurable signal (light or enzymatic activity).
Generalized Protocol:
-
Cell Culture: Use cells co-expressing the opioid receptor-reporter fusion protein and the β-arrestin-reporter fusion protein.
-
Assay Plating: Seed the cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of eluxadoline.
-
Incubation: Incubate for a specified period to allow for β-arrestin recruitment.
-
Signal Detection: Add the substrate for the reporter enzyme and measure the resulting luminescence or chemiluminescence using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the eluxadoline concentration to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
Eluxadoline's intricate pharmacological profile, characterized by its high affinity and agonist activity at the µ-opioid receptor, coupled with its antagonist activity at the δ-opioid receptor and agonist activity at the κ-opioid receptor, provides a unique therapeutic approach for IBS-D. The quantitative data from binding and functional assays underscore the molecular basis for its efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of novel mixed-opioid receptor ligands. A deeper understanding of the interplay between these receptor subtypes, including the role of receptor heteromers and biased signaling, will be crucial for the development of next-generation therapies for functional gastrointestinal disorders.
References
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]
-
Leff P, Dougall IG. Further insights into the mechanism of competitive antagonism. Trends Pharmacol Sci. 1993;14(4):110-113. [Link]
-
Radioligand Binding Assays. Bio-protocol. 2017;7(18):e2535. [Link]
-
Vijayarangan P, et al. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. Biochem Pharmacol. 2014;92(4):448-456. [Link]
-
On the Calculation Formula for the Binding Inhibition Constant Ki. Kagawa University Faculty of Agriculture. Accessed March 7, 2026. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Accessed March 7, 2026. [Link]
-
Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Protocols. 2015. [Link]
-
GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods Mol Biol. 2021;2225:129-138. [Link]
-
Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. J Med Chem. 2019;62(22):10385-10401. [Link]
-
Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules. 2020;25(24):6000. [Link]
-
GTPγS Binding Assay. Creative Bioarray. Accessed March 7, 2026. [Link]
-
GTP release-selective agonists prolong opioid analgesic efficacy. Nature. 2023;624(7992):645-653. [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Br J Pharmacol. 2009;157(8):1327-1339. [Link]
-
Evaluation of Eluxadoline Effect on Cardiac Repolarization. Clin Pharmacol Drug Dev. 2017;6(5):485-495. [Link]
-
Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea. P T. 2016;41(9):566-587. [Link]
-
Clinical potential of eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. Clin Exp Gastroenterol. 2016;9:99-105. [Link]
-
Update on Eluxadoline for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives. Clin Exp Gastroenterol. 2020;13:103-113. [Link]
-
Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Front Pharmacol. 2022;13:914651. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Front Pharmacol. 2023;14:1268846. [Link]
-
β-arrestin-independent endosomal cAMP signaling by a polypeptide hormone GPCR. bioRxiv. 2023. [Link]
Sources
- 1. Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. calculator.academy [calculator.academy]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Eluxadoline's Attenuation of Visceral Hypersensitivity: A Mechanistic and Methodological Guide
Abstract
Visceral hypersensitivity, a hallmark of Irritable Bowel Syndrome with Diarrhea (IBS-D), presents a significant challenge in gastroenterology. It is characterized by an exaggerated pain response to normal or mildly noxious stimuli within the gastrointestinal tract. Eluxadoline, a locally-acting oral medication, has emerged as a key therapeutic agent for managing the primary symptoms of IBS-D, including diarrhea and abdominal pain. This in-depth technical guide provides a comprehensive exploration of eluxadoline's mechanism of action in mitigating visceral hypersensitivity. We will delve into its unique mixed-opioid receptor pharmacology, the intricate signaling pathways it modulates within the enteric nervous system, and the preclinical and clinical evidence supporting its efficacy. Furthermore, this guide will provide detailed, field-proven methodologies for assessing visceral hypersensitivity in preclinical models, offering researchers and drug development professionals a robust framework for investigating novel analgesics.
Introduction: The Challenge of Visceral Hypersensitivity in IBS-D
Irritable Bowel Syndrome (IBS) is a functional bowel disorder defined by recurrent abdominal pain linked to defecation and a change in bowel habits.[1] The diarrhea-predominant subtype (IBS-D) is particularly debilitating, with visceral hypersensitivity being a core pathophysiological component.[2] This phenomenon involves the sensitization of peripheral and central neural pathways that transmit sensory information from the gut to the brain, leading to a lowered pain threshold.[3][4] Patients with IBS-D experience heightened pain and discomfort from normal intestinal events like gas and muscle contractions.[5]
The management of IBS-D has historically been challenging, with treatments often targeting individual symptoms with limited success. The advent of eluxadoline marked a significant advancement by addressing both diarrhea and abdominal pain, the latter being a direct manifestation of visceral hypersensitivity.[6][7] This guide will dissect the nuanced pharmacological action of eluxadoline that underpins its therapeutic benefit in visceral pain.
The Unique Pharmacology of Eluxadoline: A Mixed-Opioid Receptor Modulator
Eluxadoline's efficacy stems from its unique and complex interaction with the endogenous opioid system within the gastrointestinal tract.[6] It is a mixed-opioid receptor ligand, exhibiting agonist activity at mu (µ) and kappa (κ) opioid receptors, and antagonist activity at the delta (δ) opioid receptor.[5][8] This multi-receptor profile is crucial to its therapeutic effect and favorable side-effect profile compared to traditional opioid agonists.
-
Mu-Opioid Receptor (µOR) Agonism: Activation of µ-opioid receptors in the enteric nervous system is known to decrease gastrointestinal motility and inhibit secretion, which are key mechanisms in controlling diarrhea.[6][9] Furthermore, µOR activation has analgesic effects, contributing to the reduction of visceral pain.[9]
-
Kappa-Opioid Receptor (κOR) Agonism: Agonism at the κ-opioid receptor also contributes to the delay of gastrointestinal transit and a reduction in visceral pain.[8]
-
Delta-Opioid Receptor (δOR) Antagonism: The antagonist activity at the δ-opioid receptor is a distinguishing feature of eluxadoline. This action is believed to counteract some of the negative effects of unopposed µ-opioid agonism, such as excessive constipation.[8] Interestingly, some research suggests that δOR antagonism may also enhance the analgesic effects of µOR activation.[10]
Crucially, eluxadoline has low oral bioavailability, meaning it is minimally absorbed into the bloodstream.[5] This localized action within the gut minimizes the risk of central nervous system side effects commonly associated with opioids, such as sedation and euphoria.[6]
The Core Mechanism: How Eluxadoline Modulates Visceral Pain Signaling
Eluxadoline's effect on visceral hypersensitivity is a result of its integrated action on the complex network of neurons within the gut wall, known as the enteric nervous system (ENS).
Cellular Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like eluxadoline, initiate a cascade of intracellular events.
-
Mu- and Kappa-Opioid Receptor Agonist Signaling: When eluxadoline binds to µ- and κ-opioid receptors on enteric neurons, it couples to inhibitory G-proteins (Gi/o). This coupling leads to:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP), a key second messenger.
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is essential for the release of excitatory neurotransmitters like substance P and calcitonin gene-related peptide (CGRP) from sensory nerve terminals.
-
-
The net effect of these actions is a reduction in the excitability of nociceptive (pain-sensing) neurons in the gut, thereby dampening the transmission of pain signals.
Caption: Eluxadoline's agonist action on μ/κ-opioid receptors.
The Role of Delta-Opioid Receptor Antagonism and Receptor Heteromerization
The δ-opioid receptor's role in visceral pain is complex. While its activation can have analgesic effects, prolonged stimulation of µ-opioid receptors can lead to a paradoxical increase in pain sensitivity (hyperalgesia), a process that may involve δ-opioid receptors. By antagonizing the δ-opioid receptor, eluxadoline may prevent this pronociceptive signaling.[10]
Furthermore, there is growing evidence for the formation of heterodimers between µ- and δ-opioid receptors (µOR-δOR heteromers) in the enteric nervous system.[10][11] Eluxadoline appears to target these heteromers, and its signaling is altered in their presence compared to its action on µ-opioid receptor homomers alone.[10][11] Blockade of eluxadoline's effects by antibodies specific to the µOR-δOR heteromer supports this hypothesis.[10][11] This interaction may contribute to the balanced effect of eluxadoline on gut motility and sensation, reducing the likelihood of severe constipation seen with pure µ-opioid agonists.[10][11]
Caption: Eluxadoline's integrated action on μOR-δOR heteromers.
Preclinical Evaluation of Eluxadoline's Effect on Visceral Hypersensitivity
Animal models are indispensable for elucidating the mechanisms of visceral pain and for the preclinical assessment of novel therapeutics. The colorectal distension (CRD) model is a widely used and validated method for inducing and quantifying visceral nociception in rodents.[3]
The Colorectal Distension (CRD) Model
The CRD model involves the insertion of a small, flexible balloon into the colon and rectum of a rodent. Graded inflation of the balloon mimics the mechanical distension that can cause pain in IBS patients. The animal's response to this stimulus is then measured.
4.1.1. Experimental Protocol: Colorectal Distension and Abdominal Withdrawal Reflex (AWR) Scoring
This protocol outlines a standard procedure for assessing visceral sensitivity using AWR scoring.
Materials:
-
Sprague-Dawley rats (200-250g)
-
Isoflurane for anesthesia
-
Custom-made CRD balloon (e.g., made from a latex glove finger attached to a flexible catheter)
-
Syringe and manometer for balloon inflation
-
Observation chambers
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane. Gently insert the lubricated CRD balloon intra-anally into the descending colon (approximately 5-6 cm from the anus). Secure the catheter to the tail with tape. Allow the animal to recover from anesthesia in an observation chamber for at least 30 minutes.
-
Acclimatization: Allow the animal to acclimate to the chamber for 30 minutes before starting the distension protocol.
-
Distension Protocol: Apply graded, phasic distensions by inflating the balloon with air to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds). Allow a rest period of at least 2 minutes between each distension. The order of pressures should be randomized to avoid sensitization or habituation.
-
AWR Scoring: A trained observer, blinded to the treatment groups, should score the animal's behavioral response during each distension using a standardized AWR scale:
-
0: No behavioral response.
-
1: Brief head movement at the onset of the stimulus, followed by immobility.
-
2: Contraction of abdominal muscles without lifting of the abdomen.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.
-
-
Data Analysis: Record the AWR score for each distension pressure. Compare the mean AWR scores between the eluxadoline-treated group and the vehicle control group at each pressure level using appropriate statistical tests (e.g., two-way ANOVA).
Quantitative Assessment using Electromyography (EMG)
For a more objective and quantitative measure of the visceromotor response, electromyography (EMG) can be used to record the electrical activity of the abdominal muscles.
4.2.1. Experimental Protocol: EMG Electrode Implantation and Recording
Materials:
-
Teflon-coated stainless-steel wires for electrodes
-
Sutures
-
Anesthesia (e.g., isoflurane)
-
EMG recording system (amplifier, filter, data acquisition software)
Procedure:
-
Surgical Implantation of EMG Electrodes:
-
Anesthetize the rat.
-
Make a small abdominal incision to expose the external oblique abdominal muscle.
-
Using a needle, pass two sterile, Teflon-coated stainless-steel wires through the muscle, approximately 5 mm apart, ensuring the exposed tips are embedded within the muscle tissue.
-
Suture the wires in place to prevent dislodgement.
-
Tunnel the wires subcutaneously to an exit point on the back of the neck.
-
Allow the animal to recover from surgery for at least 5-7 days.
-
-
CRD and EMG Recording:
-
On the day of the experiment, connect the externalized EMG wires to the recording system.
-
Follow the CRD protocol as described in section 4.1.1.
-
Record the EMG signal continuously throughout the experiment.
-
-
EMG Data Analysis:
-
Filter and rectify the raw EMG signal.
-
Quantify the visceromotor response by calculating the area under the curve (AUC) of the EMG signal during the distension period.
-
Subtract the baseline EMG activity (AUC during a period before distension) from the distension-period AUC to obtain the net response.
-
Compare the mean EMG responses between treatment groups at each distension pressure.
-
Caption: Workflow for the colorectal distension (CRD) model.
Expected Outcomes with Eluxadoline Treatment
In preclinical studies using the CRD model, eluxadoline is expected to significantly reduce the visceromotor response to colorectal distension compared to a vehicle control. This would be observed as:
-
Lower mean AWR scores at each distension pressure.
-
A rightward shift in the stimulus-response curve (i.e., a higher distension pressure is required to elicit a comparable pain response).
-
A significant reduction in the AUC of the EMG response during distension.
Clinical Evidence of Eluxadoline's Efficacy on Abdominal Pain
The preclinical findings on eluxadoline's effect on visceral hypersensitivity have been translated into successful clinical outcomes. Large-scale, randomized, placebo-controlled Phase 3 clinical trials (IBS-3001 and IBS-3002) have demonstrated the efficacy of eluxadoline in adult patients with IBS-D.[13]
The primary endpoint in these studies was a composite response of simultaneous improvement in both stool consistency and abdominal pain.[13] Patients treated with eluxadoline (both 75 mg and 100 mg twice daily) showed a significantly higher composite response rate compared to placebo over 12 and 26 weeks.[13]
Table 1: Representative Clinical Trial Data for Eluxadoline in IBS-D
| Study | Treatment Group | Composite Response Rate (Weeks 1-12) | p-value vs. Placebo |
| IBS-3001 | Eluxadoline 75mg | 23.9% | 0.01 |
| Eluxadoline 100mg | 25.1% | 0.004 | |
| Placebo | 17.1% | - | |
| IBS-3002 | Eluxadoline 75mg | 28.9% | <0.001 |
| Eluxadoline 100mg | 29.6% | <0.001 | |
| Placebo | 16.2% | - |
Data adapted from Lembo et al. (2016).[13]
These clinical data provide robust evidence that eluxadoline effectively alleviates abdominal pain, a key symptom of visceral hypersensitivity, in patients with IBS-D.
Conclusion and Future Directions
Eluxadoline's mechanism of action in mitigating visceral hypersensitivity is a compelling example of targeted peripheral opioid modulation. Its mixed-receptor profile, particularly the combination of µ-opioid agonism and δ-opioid antagonism, likely acting on µOR-δOR heteromers, provides a balanced therapeutic effect on both gut motility and sensation. This nuanced pharmacology, coupled with its local action in the gut, has established eluxadoline as a valuable therapeutic option for patients with IBS-D.
Future research should continue to unravel the intricate signaling pathways modulated by eluxadoline, particularly the role of receptor heteromerization and its impact on downstream signaling cascades. Further investigation into the central analgesic mechanisms of eluxadoline, as suggested by recent studies, will also provide a more complete understanding of its therapeutic effects.[12] The application of refined preclinical models, such as those detailed in this guide, will be instrumental in the development of next-generation therapeutics for visceral pain with even greater efficacy and safety.
References
-
Guzman, M., et al. (2014). Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. Biochemical Pharmacology, 92(3), 448-456. [Link]
-
Fujita, W., et al. (2014). Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. Biochemical Pharmacology, 92(3), 448-456. [Link]
-
Jin, Y., et al. (2024). Comparisons of different electrical stimulation modalities for treating visceral pain in a rodent model of irritable bowel syndrome. bioRxiv. [Link]
-
Saha, M., et al. (2025). Visceral analgesic effect of eluxadoline (Viberzi): A central action. The Journal of Pain. [Link]
-
Sobolewska-Włodarczyk, A., et al. (2016). Clinical potential of eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. Clinical and Experimental Gastroenterology, 9, 199-207. [Link]
-
Brenner, D. M., & Sayuk, G. S. (2018). Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 75(19), 1469–1477. [Link]
-
Holzer, P. (2009). Opioid receptors in the gastrointestinal tract. Regulatory Peptides, 155(1-3), 11-17. [Link]
-
Jiang, Y., et al. (2023). An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice. Frontiers in Pain Research. [Link]
-
Lacy, B. E. (2021). Eluxadoline Reports IBS-D Symptom Treatment Efficacy and Safety. HCPLive. [Link]
-
Chey, W. D., et al. (2020). Effects of treatment with eluxadoline on abdominal pain in patients with IBS‐D: Additional post hoc analyses of Phase 3 trials. Neurogastroenterology & Motility, 32(1), e13728. [Link]
-
Lembo, A. J., et al. (2016). Eluxadoline for Irritable Bowel Syndrome with Diarrhea. The New England Journal of Medicine, 374(3), 242-253. [Link]
-
Cash, B. D., & Lacy, B. E. (2017). eluxadoline in the treatment of diarrhea- predominant irritable bowel syndrome. Therapeutic advances in gastroenterology, 10(7), 563–575. [Link]
-
Larauche, M., et al. (2012). Repeated psychological stress-induced alterations of visceral sensitivity and colonic motor functions in mice: Influence of surgery and postoperative single housing on visceromotor responses. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(1), G134-G145. [Link]
-
Lacy, B. E., et al. (2016). The place of eluxadoline in the management of irritable bowel syndrome with diarrhea. Therapeutic Advances in Gastroenterology, 9(6), 861-871. [Link]
-
Rivera-Calimlim, L. (2017). Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. The SEPD perspective. Revista espanola de enfermedades digestivas, 109(7), 503-511. [Link]
-
Payne, S. C., & Tipton, A. N. (2024). Implantation Surgery for Abdominal Vagus Nerve Stimulation and Recording Studies in Awake Rats. Bionics Repository. [Link]
-
Data Sciences International. (n.d.). Recommendations for Implantation of EEG/EMG Devices in Rats and Mice. [Link]
-
Zhang, T., et al. (2022). Antagonism of the mu-delta opioid receptor heterodimer enhances opioid antinociception by activating Src and calcium/calmodulin-dependent protein kinase II signaling. Pain, 163(1), 146-158. [Link]
-
Gue, M., et al. (2005). Assessment of visceral sensitivity using radio telemetry in a rat model of maternal separation. Neurogastroenterology & Motility, 17(6), 849-856. [Link]
-
Streeter, K. A., et al. (2025). A Simple, Low-Cost Implant for Reliable Diaphragm EMG Recordings in Awake, Behaving Rats. eNeuro. [Link]
-
Cash, B. D., & Lacy, B. E. (2017). Update on Eluxadoline for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives. Clinical and Experimental Gastroenterology, 10, 255-265. [Link]
-
Meng, J., et al. (2018). Protocol for chronic implantation of patch electrodes on the gastric muscle wall of the rat. Journal of Visualized Experiments, (133), 56980. [Link]
-
Greenwood-Van Meerveld, B., et al. (2017). CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME. Neurogastroenterology & Motility, 29(10), e13129. [Link]
-
Alhakamy, N. A., et al. (2020). Eluxadoline Loaded Solid Lipid Nanoparticles for Improved Colon Targeting in Rat Model of Ulcerative Colitis. Polymers, 12(9), 2118. [Link]
-
Avendaño, L., et al. (2008). Analysis of Electromyographic Signals from Rats' Stomaches for Detection and Classification of Motility. Sensors, 8(5), 3046-3059. [Link]
-
Akbar, A., et al. (2016). The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments. Journal of Neurogastroenterology and Motility, 22(4), 572-586. [Link]
Sources
- 1. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. hcplive.com [hcplive.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visceral analgesic effect of eluxadoline (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. scielo.isciii.es [scielo.isciii.es]
Eluxadoline Physicochemical Profiling: pKa, LogP, and the Mechanics of Gut-Restricted Pharmacokinetics
As pharmaceutical development shifts toward structurally complex small molecules, the classical "Rule of Five" paradigms often fall short. A prime example of exploiting "beyond rule-of-five" physicochemical properties to achieve targeted therapeutic efficacy is Eluxadoline (marketed as Viberzi)[1][2].
Indicated for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), eluxadoline operates as a mixed
This deep-dive technical whitepaper delineates how eluxadoline’s specific multivalent ionization constants (pKa) and low partitioning coefficient (LogP) function as a "chemical fence," restricting the active pharmaceutical ingredient (API) to the gastrointestinal lumen and driving its unique pharmacokinetic profile.
Structural Biology & Ionization Dynamics (pKa)
Eluxadoline (
Regulatory filings by the sponsor and subsequent DEA reviews identify the precise macroscopic ionization constants for these moieties:
The Causality of Gut Restriction: In the low pH environment of the stomach (pH ~1.5–3.5), eluxadoline exists predominantly as a positively charged cation due to the protonation of the primary amine and imidazole groups. As the drug transits into the distal small intestine and colon (pH ~7.0–7.5), the carboxylic acid becomes fully deprotonated (anionic) while the primary amine remains largely protonated (cationic)[4].
This ensures that at the site of intended action (the distal gut), eluxadoline exists fundamentally as a zwitterion . The net-neutral but highly polar zwitterionic state significantly impedes passive transcellular diffusion across the lipophilic phospholipid bilayers of the enterocytes, thereby yielding extremely low oral bioavailability[4][5].
Figure 1: Eluxadoline Ionization States Across the Gastrointestinal pH Gradient.
Lipophilicity Profile: LogP and LogD Discrepancies
Lipophilicity dictates both tissue penetration and receptor binding affinity. Because eluxadoline forms a zwitterion, computational lipophilicity models frequently fail to accurately predict its true empirical partitioning behavior.
-
Empirical Partitioning: The experimental partition coefficient for the zwitterionic form of eluxadoline is reported as LogP = 0.90 [4][5]. This value represents an exceptionally high hydrophilicity for a molecule with a molecular weight of ~569.7 g/mol .
-
Computational Discrepancy: Standard algorithm-derived values estimate the calculated LogP (cLogP) anywhere from 4.35 (ACD Labs) to 5.98 (ChemAxon), with a predicted LogD at pH 7.4 of 2.87[6].
The vast gulf between the calculated values (which often poorly account for localized charge-shielding and zwitterionic hydration shells) and the empirical LogP (0.90) highlights why experimental validation is absolute law in the development of structurally complex APIs.
Quantitative Data Summary
| Physicochemical Property | Value | Scientific Context |
| Molecular Weight | 569.7 g/mol | Large size further impedes passive GI permeation.[2] |
| pKa 1 (Carboxylic Acid) | 3.77 | Acidic moiety; fully ionized at intestinal pH.[4][5] |
| pKa 2 (Imidazole) | 4.70 | Moderately basic ring; largely neutral at intestinal pH.[4][5] |
| pKa 3 (Primary Amine) | 7.11 | Basic moiety; mostly protonated at physiological pH.[4][5] |
| Measured LogP | 0.90 | Experimental value reflecting the highly polar zwitterion.[4][5] |
| Calculated LogD (pH 7.4) | 2.87 | Theoretical lipophilicity considering ionization.[6] |
| Calculated cLogP | 4.35 – 5.98 | Computational prediction; diverges from empirical data.[6] |
Experimental Workflows for Physicochemical Validation
To accurately profile challenging zwitterionic molecules like eluxadoline, scientists must rely on heavily controlled, self-validating analytical protocols.
Protocol 3.1: Potentiometric Determination of pKa
Because of the three overlapping ionization events, a standard UV-metric titration provides poor resolution. Instead, a potentiometric (pH-metric) titration is required.
-
Calibration: Standardize a glass combination pH electrode using NIST-traceable buffers at a strictly controlled 25.0 ± 0.1°C to prevent temperature-induced pKa shifts.
-
Sample Preparation (Ionic Strength Control): Dissolve 1.0–2.0 mg of eluxadoline in an aqueous solution containing
.-
Expert Rationale: Maintaining a constant background ionic strength mimicking physiological osmolality ensures that the activity coefficients of the ionized species remain stable during the titration, yielding highly accurate thermodynamic pKa values.
-
-
Titration Execution: Purge the vessel with
gas to prevent ambient from forming carbonic acid and skewing the baseline. Titrate dynamically with standardized and . -
Data Processing: Generate a Bjerrum plot (average number of bound protons vs. pH) and apply non-linear least-squares regression to resolve the three macroscopic constants (3.77, 4.70, and 7.11).
Protocol 3.2: Self-Validating Shake-Flask Method for LogP and LogD(7.4)
The Shake-Flask method paired with LC-MS/MS is the gold standard for accurately determining the partition coefficient of poorly soluble, multi-ionizable drugs.
-
Phase Pre-Saturation: Vigorously mix 1-octanol and an aqueous buffer (10 mM phosphate buffer adjusted to pH 7.4) for 24 hours.
-
Expert Rationale: Pre-saturation prevents volume changes caused by mutual solubility during the actual experiment, which would directly corrupt the concentration ratios.
-
-
Analyte Solubilization: Introduce eluxadoline into the aqueous phase at a conservative concentration (e.g., 50 µg/mL) to avoid self-association or micelle formation.
-
Multi-Ratio Partitioning (Validation Step): Aliquot the phases into three separate glass vials at varying Octanol-to-Aqueous volume ratios: 1:1 , 1:2 , and 2:1 .
-
Expert Rationale: Using multiple phase ratios is a critical self-validation system. If the calculated LogD varies between vials, it indicates an experimental artifact—such as the drug sticking to the glass, API aggregation, or an unbuffered pH shift.
-
-
Agitation & Phase Separation: Agitate the vials at a constant 25°C for 24 hours. Subsequently, centrifuge the vials at 3000 x g for 15 minutes to forcefully break any micro-emulsions at the liquid-liquid interface.
-
Quantification: Sample both phases and quantify eluxadoline concentrations via LC-MS/MS[7].
-
Mass Balance Validation: Calculate total mass recovery. If recovery falls below 95%, the assay must be failed and repeated to investigate loss of the API to precipitation.
Figure 2: Self-Validating Shake-Flask Experimental Workflow for LogP/LogD Determination.
Abuse Liability & Pharmacokinetic Implications
The unique physicochemical nature of eluxadoline extends beyond primary efficacy into the realm of patient safety and drug scheduling.
Because eluxadoline possesses opioid receptor agonism, it was evaluated by the DEA and FDA for abuse potential and ultimately placed into Schedule IV of the Controlled Substances Act[4]. However, its chemical properties provide an intrinsic barrier against illicit manipulation. The extraction studies reported by the sponsor demonstrated that the zwitterionic nature, low LogP, and extreme sensitivity to pH variations make it highly difficult to efficiently isolate eluxadoline from intact tablets for intravenous abuse using typical household solvents[4].
Furthermore, because systemic absorption relies on hepatic uptake via the transporter OATP1B1 (rather than simple diffusion), the pharmacokinetics are complex[3][4]. Co-administration with OATP1B1 inhibitors (such as cyclosporine or certain antiretrovirals) removes this clearance mechanism, significantly elevating systemic blood concentrations[3].
References
- Source: Wikipedia.
- Source: National Institutes of Health (NIH)
- Application Number: 206940Orig1s000 (Clinical Pharmacology and Biopharmaceutics Review)
- Source: National Institutes of Health (NIH)
- Source: Regulations.
- Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL
- Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five Source: Pharma Excipients URL
Sources
- 1. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Eluxadoline - Wikipedia [en.wikipedia.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A quantitative threshold for high/ low extent of urinary excretion of compounds in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Eluxadoline's Role in Normalizing Bowel Function: A Technical Guide
Abstract
Eluxadoline is a locally acting, mixed-opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the core scientific principles underlying eluxadoline's mechanism of action, its preclinical characterization, and the clinical evidence supporting its role in normalizing bowel function. Designed for researchers, scientists, and drug development professionals, this guide delves into the intricate pharmacology of eluxadoline, offering insights into its receptor engagement, downstream signaling pathways, and its multifaceted effects on gastrointestinal physiology.
Introduction: The Challenge of IBS-D and the Rationale for a Mixed-Opioid Modulator
Irritable bowel syndrome with diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and frequent, loose stools.[5] The pathophysiology of IBS-D is complex and multifactorial, involving visceral hypersensitivity, altered gut motility, and dysregulation of the brain-gut axis. Historically, treatment options for IBS-D have been limited and often associated with significant side effects. The development of eluxadoline represents a targeted therapeutic approach, leveraging the well-established role of opioid receptors in the regulation of gut function.[5]
Opioid receptors, including mu (µ), delta (δ), and kappa (κ), are expressed throughout the enteric nervous system (ENS) and play a crucial role in modulating intestinal motility, secretion, and sensation.[2][6] While mu-opioid receptor agonists are effective in reducing diarrhea, their use is often limited by constipating side effects.[7][8] Eluxadoline was designed as a mixed-opioid receptor ligand, acting as a µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist.[1][7][9] This unique pharmacological profile aims to normalize bowel function by reducing colonic motility and fluid secretion while mitigating the risk of severe constipation.[9][10]
Molecular Pharmacology of Eluxadoline: A Tripartite Interaction with Opioid Receptors
Eluxadoline's therapeutic efficacy stems from its simultaneous and distinct interactions with three opioid receptor subtypes in the gastrointestinal tract.
Receptor Binding Affinities
In-vitro studies have characterized the binding affinities of eluxadoline for human opioid receptors, demonstrating a high affinity for the µ-opioid receptor and a moderate affinity for the δ-opioid receptor.[11] The binding affinity for the human kappa-opioid receptor has not been definitively determined, but studies on guinea pig cerebellum kappa opioid receptors show a notable affinity.[11]
| Receptor Subtype | Binding Affinity (Ki) |
| Mu (µ) | 1.8 nM |
| Delta (δ) | 430 nM |
| Kappa (κ) (guinea pig) | 55 nM |
Functional Activity: A Symphony of Agonism and Antagonism
Eluxadoline's functional activity is the cornerstone of its therapeutic effect:
-
Mu (µ)-Opioid Receptor Agonism: Activation of µ-opioid receptors in the ENS leads to a decrease in acetylcholine release from myenteric neurons, which in turn inhibits propulsive contractions and slows colonic transit.[12] This action is a primary contributor to eluxadoline's anti-diarrheal effect.
-
Kappa (κ)-Opioid Receptor Agonism: Agonism at the κ-opioid receptor is also thought to contribute to the reduction of visceral hypersensitivity and abdominal pain, a key symptom of IBS-D.
-
Delta (δ)-Opioid Receptor Antagonism: The antagonism of δ-opioid receptors is a critical feature that differentiates eluxadoline from traditional opioid agonists. It is hypothesized that this action counteracts the excessive slowing of gastrointestinal motility that can be caused by unopposed µ-opioid receptor agonism, thereby reducing the incidence of constipation.[9]
Downstream Signaling Pathways in the Enteric Nervous System
The binding of eluxadoline to µ- and κ-opioid receptors initiates a cascade of intracellular signaling events within enteric neurons. These receptors are coupled to inhibitory G-proteins (Gi/o).
Figure 1: Simplified signaling pathway of eluxadoline in enteric neurons.
Activation of Gi/o proteins by µ- and κ-opioid receptor agonism leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels, which modulates neuronal excitability.[6][10]
-
Modulation of Ion Channel Activity: Gi/o protein activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[6][10]
Collectively, these signaling events suppress the excitability of enteric neurons, leading to reduced gastrointestinal motility and secretion.
Preclinical Evaluation: From In-Vitro Assays to In-Vivo Models
The pharmacological profile of eluxadoline was extensively characterized using a battery of in-vitro and in-vivo models to establish its mechanism of action and predict its clinical efficacy.
In-Vitro Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of eluxadoline for µ, δ, and κ opioid receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human opioid receptor subtype are prepared from transfected cell lines (e.g., CHO or HEK293 cells).
-
Radioligand Competition: A fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ, [³H]-naltrindole for δ, [³H]-U69,593 for κ) is incubated with the cell membranes in the presence of varying concentrations of eluxadoline.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of eluxadoline that inhibits 50% of radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional activity (agonism or antagonism) of eluxadoline at opioid receptors by measuring G-protein activation.
-
Methodology:
-
Membrane Incubation: Cell membranes expressing the opioid receptor of interest are incubated with eluxadoline and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Immunoprecipitation and Scintillation Counting: The [³⁵S]GTPγS-bound Gα subunits are captured, and the radioactivity is measured.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. Studies have shown that eluxadoline causes a dose-dependent increase in [³⁵S]GTPγS binding in ileal membranes, confirming its agonist activity at the µ-opioid receptor.[13]
-
In-Vivo Experimental Protocols
-
Objective: To evaluate the effect of eluxadoline on gastrointestinal transit time.
-
Methodology (Charcoal Meal Transit Assay):
-
Animal Model: Rodents (mice or rats) are fasted overnight.
-
Drug Administration: Eluxadoline or vehicle is administered orally.
-
Marker Administration: After a set period, a non-absorbable marker (e.g., activated charcoal mixed with an agent like gum acacia) is administered orally.
-
Transit Measurement: After a specific time, the animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
-
-
Expected Outcome: Eluxadoline is expected to dose-dependently decrease the transit of the charcoal meal, indicative of its inhibitory effect on gastrointestinal motility.
-
Objective: To assess the analgesic effect of eluxadoline on visceral pain.
-
Methodology (Colorectal Distension Model):
-
Animal Model: Rodents are instrumented with electrodes in the abdominal musculature to measure the visceromotor response (VMR), a quantifiable measure of visceral pain.
-
Drug Administration: Eluxadoline or vehicle is administered.
-
Colorectal Distension: A balloon catheter is inserted into the colon, and graded, pressure-controlled distensions are applied.
-
VMR Measurement: The electromyographic (EMG) activity of the abdominal muscles is recorded during distension.
-
Data Analysis: The VMR is quantified, and the effect of eluxadoline on reducing the response to painful stimuli is determined.
-
-
Key Findings: Studies have shown that eluxadoline inhibits the VMR to colorectal distension, suggesting an analgesic effect. Interestingly, this effect was reversed by a centrally acting opioid antagonist but not by a peripherally restricted one, indicating a potential central component to its analgesic action on visceral pain.[14][15]
Figure 2: Preclinical experimental workflow for eluxadoline characterization.
Clinical Efficacy in IBS-D: Evidence from Phase II and III Trials
The clinical development program for eluxadoline included robust Phase II and III, randomized, double-blind, placebo-controlled trials that demonstrated its efficacy and safety in adult patients with IBS-D.
Summary of Key Clinical Trial Results
The primary endpoint in the pivotal Phase III trials was the composite response of a simultaneous improvement in both abdominal pain and stool consistency.[8]
| Trial | Treatment Arms | Duration | Key Efficacy Endpoint: Composite Responders (Pain & Stool Consistency) |
| Phase II (IBS-2001) | Eluxadoline 5, 25, 100, 200 mg BID, Placebo | 12 weeks | - 25 mg: 12.0%* - 200 mg: 13.8%* - Placebo: 5.7% |
| Phase III (IBS-3001) | Eluxadoline 75, 100 mg BID, Placebo | 26 weeks | - 75 mg (Weeks 1-12): 23.9%* - 100 mg (Weeks 1-12): 25.1%* - Placebo (Weeks 1-12): 17.1% - 100 mg (Weeks 1-26): 29.3%* - Placebo (Weeks 1-26): 19.0% |
| Phase III (IBS-3002) | Eluxadoline 75, 100 mg BID, Placebo | 26 weeks | - 75 mg (Weeks 1-12): 28.9%* - 100 mg (Weeks 1-12): 29.6%* - Placebo (Weeks 1-12): 16.2% - 75 mg (Weeks 1-26): 30.4%* - 100 mg (Weeks 1-26): 32.7%* - Placebo (Weeks 1-26): 20.2% |
| Statistically significant difference compared to placebo. |
Impact on Bowel Function and Symptoms
Across the clinical trial program, eluxadoline demonstrated statistically significant and clinically meaningful improvements in the core symptoms of IBS-D:
-
Stool Consistency: Treatment with eluxadoline resulted in a significant improvement in stool consistency, with a reduction in the proportion of days with loose or watery stools.
-
Abdominal Pain: Patients receiving eluxadoline experienced a significant reduction in abdominal pain compared to placebo.[7]
-
Other IBS-D Symptoms: Eluxadoline also led to improvements in other symptoms, including bowel movement frequency and urgency.[7]
Safety and Tolerability Profile
The most common adverse events reported in clinical trials with eluxadoline were constipation, nausea, and abdominal pain.[7][8] While generally well-tolerated, there are important safety considerations:
-
Pancreatitis: A small number of cases of pancreatitis have been reported, particularly in patients without a gallbladder or those with a history of alcohol abuse.[3]
-
Sphincter of Oddi Spasm: Eluxadoline can cause spasm of the sphincter of Oddi, which can also lead to pancreatitis or an increase in liver enzymes. This risk is also higher in patients without a gallbladder.[7]
Due to these risks, eluxadoline is contraindicated in patients with a history of pancreatitis, alcoholism, or known or suspected biliary duct obstruction.
Conclusion: A Targeted Approach to Normalizing Bowel Function in IBS-D
Eluxadoline represents a significant advancement in the pharmacological management of IBS-D. Its novel, mixed-opioid receptor mechanism of action provides a targeted approach to address the key symptoms of the disorder. By simultaneously agonizing µ- and κ-opioid receptors while antagonizing δ-opioid receptors in the enteric nervous system, eluxadoline effectively reduces diarrhea and abdominal pain while minimizing the risk of severe constipation often associated with traditional opioid agonists. The extensive preclinical and clinical data supporting its efficacy and a well-defined safety profile make eluxadoline a valuable therapeutic option for appropriate patients with IBS-D, offering a much-needed tool for normalizing bowel function and improving quality of life.
References
-
Eluxadoline - Wikipedia. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]
-
What is the mechanism of Eluxadoline? Patsnap Synapse. Published July 17, 2024. Accessed March 7, 2024. [Link]
- Sobolewska-Włodarczyk A, Włodarczyk M, Storr M, Fichna J. Clinical potential of eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. Dove Medical Press. 2016;10:891-899. doi:10.2147/DDDT.S98240
- Cash BD, Lacy BE, Schoenfeld PS. Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea. P T. 2017;42(6):376-384.
- Özdener AE, Rivkin A. Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. Drug Des Devel Ther. 2017;11:2849-2857. doi:10.2147/DDDT.S125461
- Galligan JJ, Akbarali HI. Molecular Physiology of Enteric Opioid Receptors. Am J Gastroenterol. 2014;109(9):1378-1385. doi:10.1038/ajg.2014.133
- Heil F, et al. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. PLoS One. 2020;15(1):e0227233. doi:10.1371/journal.pone.0227233
- Sengupta JN, et al. Visceral analgesic effect of eluxadoline (Viberzi): A central action. Pain. 2022;163(2):e267-e277. doi:10.1097/j.pain.0000000000002347
- Akbarali HI, Galligan JJ. Molecular Physiology of Enteric Opioid Receptors. Am J Gastroenterol. 2014;109(9):1378-1385. doi:10.1038/ajg.2014.133
-
Role of μ-opioid receptor in enteric neuron regulation. Consensus. Accessed March 7, 2024. [Link]
- Vera I, Júdez J. Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. The SEPD perspective. Rev Esp Enferm Dig. 2017;109(11):788-794. doi:10.17235/reed.2017.5078/2017
- Williams JT, Ingram SL, Henderson G, et al. Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance. Physiol Rev. 2013;93(1):1-32. doi:10.1152/physrev.00023.2012
-
VIBERZI™ (eluxadoline) Phase III Trial Results Published in The New England Journal of Medicine. Cision PR Newswire. Published January 21, 2016. Accessed March 7, 2024. [Link]
-
Sengupta JN, et al. Visceral analgesic effect of eluxadoline (Viberzi): A central action. International Association for the Study of Pain (IASP). Published February 15, 2022. Accessed March 7, 2024. [Link]
- DeMaio A, et al. Opioid-Induced Pronociceptive Signaling in the Gastrointestinal Tract Is Mediated by Delta-Opioid Receptor Signaling. J Neurosci. 2022;42(16):3361-3375. doi:10.1523/JNEUROSCI.2015-21.2022
- Lacy BE, Chey WD, Lembo AJ, et al. Eluxadoline: A Review in Diarrhoea-Predominant Irritable Bowel Syndrome. Drugs. 2021;81(12):1395-1407. doi:10.1007/s40265-021-01569-8
-
206940Orig1s000. accessdata.fda.gov. Published April 5, 2015. Accessed March 7, 2024. [Link]
-
eluxadoline. Drug Central. Published May 27, 2015. Accessed March 7, 2024. [Link]
- Fragkos KC. Spotlight on eluxadoline for the treatment of patients with irritable bowel syndrome with diarrhea. Clin Exp Gastroenterol. 2017;10:229-240. doi:10.2147/CEG.S120210
Sources
- 1. Eluxadoline - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VIBERZI™ (eluxadoline) Phase III Trial Results Published in The New England Journal of Medicine [prnewswire.com]
- 9. What is the mechanism of Eluxadoline? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. jmcp.org [jmcp.org]
- 12. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visceral analgesic effect of eluxadoline (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iasp-pain.org [iasp-pain.org]
Methodological & Application
Application Note: Advanced Synthesis Protocols and Reaction Conditions for Eluxadoline
Introduction & Pharmacological Rationale
Eluxadoline (API of Viberzi) is an orally active, locally acting neuro-modulator engineered to treat diarrhea-predominant irritable bowel syndrome (IBS-D). From a structural standpoint, eluxadoline is a complex peptidomimetic possessing two stereocenters with strict (S,S) absolute configuration.
Mechanistically, it functions as a mixed μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist, alongside being a δ-opioid receptor (DOR) antagonist. The careful calibration of this mixed mechanism allows the drug to decrease colonic motility (via MOR/KOR) without triggering the severe iatrogenic constipation typically associated with unopposed MOR agonists[1].
Fig 1: Pharmacological signaling pathway of Eluxadoline in the enteric nervous system.
Retrosynthetic Strategy & Mechanistic Insights
The industrial synthesis of eluxadoline relies on a highly convergent fragment-based assembly. The major challenge in standard operations lies in protecting the chiral fidelity of the molecule during rigorous amide coupling and achieving viable solubility parameters for subsequent workup.
The route fundamentally connects three main sub-units:
-
The Imidazole Precursor: N2-[(benzyloxy)carbonyl]-N-(2-oxo-2-phenylethyl)-L-alaninamide.
-
The Benzyl Core: Methyl-5-formyl-2-methoxybenzoate.
-
The Tyrosine Derivative: (S)-2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethylphenyl)propionic acid.
Fig 2: Convergent synthetic workflow for Eluxadoline preparation and amorphous isolation.
Advanced Experimental Protocols
Protocol A: Green Synthesis of Imidazole Precursor (Surfactant-Mediated)
Causality: Traditional coupling of N-Cbz-L-alanine requires dichloromethane and column chromatography. By substituting this with an aqueous non-ionic surfactant (2[2]), scientists create a highly concentrated micellar microenvironment. The hydrophobic reactants partition into the micelles, drastically lowering the activation energy for the EDCI-mediated coupling, while maintaining an entirely green chemistry profile.
Step-by-Step Methodology:
-
Prepare an aqueous solution containing 10 g of Brij-35 in 50 mL De-ionized (DI) water.
-
Charge the vessel with N-[(benzyloxy)carbonyl]-L-alanine (5.0 g) and 2-amino-1-phenylethanone hydrochloride (4.97 g) at room temperature. Stir for 10-15 minutes to allow micelle partitioning.
-
Slowly drip N-Methylmorpholine (2.78 g) into the reaction over 15 minutes to neutralize the hydrochloride salt, activating the amine[2].
-
Introduce 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 4.0 g) as the coupling agent. Stir strictly at room temperature (25 °C) for 6–7 hours.
-
Self-Validating Step: Due to its insolubility in water, the pure product cleanly precipitates. Filter the slurry, wash with pure DI water, and dry at 45–50 °C. Expected yield: >85%. Assays via TLC will show complete consumption of Cbz-L-Ala.
Protocol B: Duff Reaction for the Benzyl Core
Causality: Generating Methyl-5-formyl-2-methoxybenzoate often utilizes environmentally harsh conditions. A highly optimized, utilizing hexamethylenetetramine (HMTA) in methanesulfonic acid (MSA) acts specifically at the para-position to the methoxy group. MSA acts simultaneously as an excellent solvent and a Brønsted acid to generate the reactive iminium electrophile without causing polymerizing tar.
Step-by-Step Methodology:
-
At temperatures below 70 °C, carefully charge 243 g of HMTA into 1800 g of methanesulfonic acid.
-
Heat the mixture to 75–80 °C for 2 hours to generate the active formylating complex, then cool back to below 50 °C.
-
Slowly introduce Methyl 2-methoxybenzoate into the reactor. Resume heating to 70–80 °C and hold for 1–3 hours.
-
Self-Validating Step: Monitor via HPLC/TLC. Once the starting material is fully consumed, abruptly quench the reaction by pouring the mix into a cold (<10 °C) biphasic mixture of 1250 mL water and 1250 mL dichloromethane to isolate the functionalized benzaldehyde.
Protocol C: Additive-Free Amide Coupling (EEDQ-Mediated)
Causality: A key flaw in traditional multi-step peptide synthesis is base-catalyzed racemization via an oxazolone intermediate. To assemble the main Eluxadoline structure, switching from an EDCI/HOBt mixture to 3[3] bypasses this issue entirely. EEDQ forms a transient mixed carbonic anhydride that undergoes nucleophilic attack by the secondary amine faster than cyclization into an oxazolone, preserving the critical (S,S) stereocenters[1] without needing anti-racemization additives.
Step-by-Step Methodology:
-
Combine the secondary amine fragment and the Boc-protected tyrosine derivative in a suitable aprotic solvent.
-
Add EEDQ directly to the batch. Note: No tertiary amine bases or HOBt additives are required[3].
-
Allow the reaction to proceed at room temperature (25-30 °C). The reaction produces ethanol and quinoline as benign, easily washed byproducts.
-
Execute standard aqueous workup to recover the high-optical-purity intermediate.
Protocol D: Isolation of Amorphous Eluxadoline API
Causality: Eluxadoline is a BCS Class III/IV compound with extremely poor aqueous solubility. Suppressing crystal lattice formation to isolate an 4[4] inherently boosts the API’s thermodynamic activity and kinetic solubility upon oral administration[5]. This is achieved using abrupt antisolvent kinetic trapping.
Step-by-Step Methodology:
-
Dissolve 1.0 g of fully deprotected Eluxadoline into 20 mL of Methanol at 25–30 °C until complete clarity is achieved.
-
Rapidly dump 60 mL of De-ionized water (or alternatively, 80 mL of Acetone) into the solution[4].
-
The sudden dielectric shift forces immediate supersaturation, plunging the API out of solution before a lattice can order. Stir the resultant slurry vigorously for 15–20 minutes.
-
Filter, wash with the antisolvent, and vacuum dry.
Quality Control and Impurity Profiling
Maintaining a highly controlled reaction environment dictates an understanding of the primary degradation profiles of the API[6]:
-
Eluxadoline Diacid (EDA) Impurity: Amide bond hydrolysis frequently occurs under unregulated low pH at elevated temperatures. Validation Protocol: Spike samples with conc. HCl at 90-100 °C. EDA impurity is quantified via Positive mode MS showing an m/z of 571.2 [M+1][6].
-
Eluxadoline Desmethyl (EDM) Impurity: Caused by thermal or photolytic radical demethylation. Validation Protocol: Refluxing with HBr/Acetic Acid at 60–70 °C produces this standard. Confirmed via MS at an m/z of 556.5 [M+1][6].
Quantitative Data Presentation
| Process Step | Reagents / Catalyst | Optimal Condition | Average Yield / Quality | Analytical Validation Metric |
| Alaninamide Precursor | Cbz-L-Ala, EDCI, NMM | Brij-35 (aq), 25 °C | > 85% | Total absence of Cbz-L-Ala via TLC; No chromatography required. |
| Duff Formylation | HMTA, Methanesulfonic acid | MSA, 75–80 °C | ~ 80% | |
| Eluxadoline Framework | EEDQ | Solvent, 25 °C | > 90% | Chiral HPLC confirming pure (S,S) stereoisomers; 0% Racemization. |
| Amorphous Isolation | API, Methanol, Water | Methanol / Water, 25 °C | ~ 80% | XRPD validation showing halo pattern (absence of distinct Bragg peaks). |
| EDA Impurity Tracking | Hydrolysis Monitoring | Strict pH control | N/A | MS trace: Target m/z 571.2 [M+1] must remain below 0.1% limit. |
References
- Source: google.
- Source: google.
- Source: google.
-
Title: Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach Source: jchr.org URL: [Link]
-
Title: Journal of Chemical and Pharmaceutical Research, 2017, 9(4):256-258 Source: jocpr.com URL: [Link]
-
Title: MGM University Researcher Dattatreya Chaudhary Secures Patent for Innovative Drug Preparation Process Source: educationtoday.co URL: [Link]
-
Title: AusPAR: Eluxadoline [Viberzi] - Therapeutic Goods Administration (TGA) Source: tga.gov.au URL: [Link]
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. US20190177282A1 - A process for the preparation of eluxadoline - Google Patents [patents.google.com]
- 3. WO2019058271A1 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]
- 4. WO2018020450A2 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]
- 5. educationtoday.co [educationtoday.co]
- 6. jchr.org [jchr.org]
Application Note: Eluxadoline Potency and Efficacy Profiling Using the [³⁵S]GTPγS Binding Assay
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the [³⁵S]GTPγS binding assay to characterize the functional activity of eluxadoline at G-protein coupled receptors (GPCRs). Eluxadoline is a mixed µ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist, and a δ-opioid receptor (DOR) antagonist, approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2] The [³⁵S]GTPγS binding assay is a robust functional assay that directly measures the initial step of G-protein activation, making it an invaluable tool for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists like eluxadoline.[3][4] This document details the scientific principles, provides a step-by-step experimental protocol, and offers guidance on data analysis and interpretation.
Introduction and Scientific Principle
G-protein coupled receptors are the largest family of membrane proteins and are crucial drug targets.[5] Their activation by an agonist initiates a signaling cascade, starting with a conformational change in the receptor.[6][7] This change promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein's α-subunit.[7][8] The GTP-bound Gα subunit then dissociates from the βγ-dimer to modulate downstream effectors.[5]
The [³⁵S]GTPγS binding assay measures this primary transduction event.[9][10] It uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the Gα subunit upon receptor activation.[3] Because the γ-thiophosphate bond is resistant to the intrinsic GTPase activity of the Gα subunit, the G-protein becomes trapped in an activated state.[4] This leads to an accumulation of radioactivity in the cell membrane preparation, which is directly proportional to the level of receptor activation by an agonist.[3]
Eluxadoline's therapeutic effect stems from its unique profile: MOR and KOR agonism reduces gastrointestinal motility and visceral pain, while DOR antagonism mitigates the constipating effects often seen with unopposed MOR agonists.[1][2] This assay is ideal for quantifying the agonist component of eluxadoline's activity at MOR and KOR expressed in a suitable biological matrix, such as recombinant cell lines or native tissue membranes.[11]
Signaling and Assay Mechanism
The following diagram illustrates the core principle of the agonist-stimulated [³⁵S]GTPγS binding assay.
Caption: Workflow of agonist-induced G-protein activation and [³⁵S]GTPγS binding.
Materials and Reagents
-
Biological Material: Cell membranes from a stable cell line expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells) or native tissue membranes (e.g., mouse spinal cord).[11][12][13]
-
Radioligand: [³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, [³⁵S]-), specific activity >1000 Ci/mmol.
-
Test Compound: Eluxadoline.
-
Reference Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) for MOR.
-
Reagents:
-
Buffers:
-
Equipment:
-
96-well microplates (polypropylene).
-
Unifilter-96 GF/B filter plates.
-
Plate shaker.
-
Cell harvester for 96-well plates.
-
Microplate scintillation counter (e.g., TopCount or MicroBeta).
-
Centrifuge.
-
Homogenizer (for membrane preparation).
-
Experimental Protocol
This protocol is optimized for a 96-well plate format. All dilutions should be prepared fresh on the day of the experiment.
Membrane Preparation (Example from Transfected Cells)
-
Culture cells expressing the target opioid receptor to ~80-90% confluency.
-
Harvest cells by scraping into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquots of the membrane preparation can be stored at -80°C for long-term use.[15]
[³⁵S]GTPγS Binding Assay
-
Prepare Reagent Mix: On ice, prepare a master mix containing Assay Buffer, membranes, GDP, and saponin (if used). The final concentrations in the well should be optimized, but a typical starting point is provided in the table below.
-
Aliquot Reagent Mix: Add 150 µL of the master mix to each well of a 96-well polypropylene plate.
-
Add Compounds: Add 25 µL of 8x concentrated eluxadoline, reference agonist (DAMGO), or vehicle (for basal binding) to the appropriate wells. For antagonist mode, pre-incubate with the antagonist before adding the agonist.[14]
-
Initiate Reaction: Add 25 µL of 8x concentrated [³⁵S]GTPγS to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle shaking.[12]
-
Termination: Terminate the reaction by rapid filtration over a GF/B filter plate using a cell harvester. Wash the wells 3-5 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.[12]
-
Drying and Counting: Dry the filter plate at 50°C for at least 60 minutes. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[12]
Assay Parameters Summary
The following table provides typical concentration ranges for key reagents. These should be empirically optimized for your specific receptor system and membrane preparation.
| Parameter | Recommended Final Concentration | Rationale / Key Insight |
| Membrane Protein | 5-20 µ g/well | Amount should be optimized to yield a robust signal-to-background window.[15] |
| [³⁵S]GTPγS | 0.1-0.5 nM | Concentration should be near or below the Kᴅ for binding to ensure sensitivity. |
| GDP | 1-30 µM | Crucial for reducing basal (agonist-independent) binding and increasing the signal window.[14] Higher concentrations may be needed for native tissues.[15] |
| MgCl₂ | 3-10 mM | Essential cofactor for G-protein activation. Can act as a positive allosteric modulator for some GPCRs.[16] |
| Eluxadoline | 10⁻¹¹ M to 10⁻⁵ M | A wide concentration range (10-12 points) is necessary to define the full dose-response curve. |
| DAMGO (Control) | 10⁻¹⁰ M to 10⁻⁵ M | Used as a positive control for MOR activation to validate assay performance. |
| Incubation Time | 30-90 minutes | Must be long enough to approach equilibrium but short enough to maintain linearity and enzyme stability. |
Data Analysis and Interpretation
-
Define Controls:
-
Basal Binding: Radioactivity in wells with vehicle only.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM). This is often negligible and subtracted from all points.
-
Stimulated Binding: Radioactivity in the presence of a saturating concentration of a reference full agonist (e.g., 10 µM DAMGO).
-
-
Calculate Specific Binding:
-
Subtract the average counts per minute (CPM) of the Basal Binding from the CPM of all other wells.
-
-
Normalize Data:
-
Express the data as a percentage of the maximum stimulation achieved with the reference agonist (DAMGO).
-
% Stimulation = (CPM_Sample - CPM_Basal) / (CPM_Max_Stimulation - CPM_Basal) * 100
-
-
Generate Dose-Response Curve:
-
Plot the normalized stimulation (%) against the logarithm of the agonist (eluxadoline) concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism).[17]
-
-
Determine Pharmacological Parameters:
-
EC₅₀ (Potency): The molar concentration of an agonist that produces 50% of the maximal possible effect. A lower EC₅₀ indicates higher potency.
-
Eₘₐₓ (Efficacy): The maximum response achievable by the agonist, expressed as a percentage relative to the reference full agonist. This allows classification of eluxadoline as a full or partial agonist.[4][13]
-
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Eluxadoline?
- Gaspari, S., et al. (2016). Assay of GTPγS Binding in Autoradiography. Methods in Molecular Biology.
- Gaspari, S., et al. (2016). Assay of GTPγS Binding in Autoradiography. PubMed.
- IASP. (n.d.). Visceral analgesic effect of eluxadoline (Viberzi): A central action.
- Taylor & Francis Online. (n.d.). Eluxadoline – Knowledge and References.
- Fujita, W., et al. (2014). Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. PubMed Central.
- Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. JoVE.
- Chey, W. D., et al. (2017). Update on Eluxadoline for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives. ResearchGate.
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC.
- NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual.
- BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011.
- BindingDB.org. (n.d.). Assay in Summary_ki - μ-Opioid Receptor Functional Assay.
- Samoshkin, A., et al. (2008). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. PMC.
- Ananthan, S., et al. (2012). [(35)S]GTPγS binding and opioid tolerance and efficacy in mouse spinal cord. PubMed.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- BindingDB.org. (n.d.). Assay in Summary_ki - Radioligand Labeled Binding Assay and [35S]GTP-gamma-S Binding Assay.
- Revvity. (n.d.). GTP binding assay.
- Dove, P., et al. (2016). Evaluation of Eluxadoline Effect on Cardiac Repolarization. PMC.
- Goddard, W. A., et al. (2022). The mechanism for ligand activation of the GPCR–G protein complex. PMC.
- TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function.
- Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs).
- AZoLifeSciences. (2021). GPCR Signaling Pathways.
Sources
- 1. What is the mechanism of Eluxadoline? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of GPCRs | JoVE Journal [jove.com]
- 10. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. [(35)S]GTPγS binding and opioid tolerance and efficacy in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Assay in Summary_ki [bindingdb.org]
Preclinical Pharmacokinetic Profiling of Eluxadoline in Rat Models: A Comprehensive Application Note
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Protocol Methodology
Scientific Background & Pharmacological Context
Eluxadoline is a locally acting therapeutic agent designed for the management of irritable bowel syndrome with diarrhea (IBS-D)[1]. Pharmacologically, it operates through a highly specific multivalent mechanism within the gastrointestinal (GI) tract: it acts as a mixed
When designing pharmacokinetic (PK) studies for eluxadoline, scientists must account for its unique absorption, distribution, metabolism, and excretion (ADME) profile. The drug is highly soluble but exhibits extremely low GI permeability[1][2]. Consequently, systemic bioavailability in preclinical rat models is remarkably low (
Eluxadoline gastrointestinal mechanism of action and first-pass pharmacokinetic fate.
Study Design Principles: The Causality Behind the Choices
A robust PK study must isolate variables to definitively map the drug's journey. In rats, our experimental design utilizes parallel Intravenous (IV) and Oral (PO) dosing arms.
-
Dose Selection Causality : Eluxadoline is a Schedule IV controlled substance with
-opioid agonist activity[4]. While rats tolerate oral doses up to 1000 mg/kg without significant CNS effects due to low absorption, IV administration bypasses the gut shield[3][4]. IV doses exceeding 5 mg/kg can precipitate severe respiratory depression and classic opioid overdose symptoms (unresponsiveness, decreased body temperature)[3][4]. Therefore, the IV arm must be restricted tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> mg/kg, while the PO arm is safely established at mg/kg to yield quantifiable plasma levels. -
Cannulation Strategy : Because the liver plays an aggressive role in the clearance of eluxadoline, studies often utilize portal vein cannulation alongside jugular vein sampling. High concentrations in the portal vein compared to near-undetectable systemic jugular levels empirically prove the causality of the hepatic first-pass effect[2].
-
Formulation Considerations : To mimic therapeutic conditions, oral dosing is typically achieved using a uniform suspension in 0.5% Hydroxypropyl Methylcellulose (HPMC), ensuring consistent GI transit[5].
Validated UPLC-MS/MS Analytical Workflow
Given that peak systemic plasma concentrations (
To self-validate the data integrity, the workflow leverages a micro-Solid Phase Extraction (
Step-by-step UPLC-MS/MS sample processing and analytical workflow for rat plasma.
Experimental Protocols
Protocol A: Animal Preparation and Dosing (Self-Validating System)
This protocol utilizes a baseline-control approach. Pre-dose sampling ensures no endogenous matrix interference exists prior to drug administration.
-
Acclimation & Fasting : House adult Sprague-Dawley rats (200-250 g) in controlled conditions. Fast animals for 12 hours prior to oral dosing to prevent food-drug interactions, which are known to decrease eluxadoline exposure by up to 60%[3]. Water remains available ad libitum.
-
Formulation Preparation :
-
PO Arm: Suspend eluxadoline homogeneously in 0.5% (w/v) HPMC to yield a 4 mg/mL concentration. Administer 20 mg/kg via oral gavage[5].
-
IV Arm: Dissolve eluxadoline in sterile physiological saline containing 5% DMSO. Administer 2 mg/kg via the lateral tail vein slowly over 2 minutes. Monitor respiratory rates to prevent opioid-induced respiratory depression[3][4].
-
-
Blood Collection : Using retro-orbital plexus puncture or jugular vein catheters, draw 0.3 mL of blood into heparinized microfuge tubes at predetermined intervals: Pre-dose (0 h), 0.2, 0.4, 1.0, 1.5, 2.0, 3.0, 5.0, 8.0, 12.0, and 24.0 hours post-dosing[5].
-
Plasma Processing : Invert tubes gently. Centrifuge immediately at
for 8 minutes at to separate plasma[6]. Transfer the supernatant to cryovials and store at until analysis.
Protocol B: -SPE Extraction and UPLC-MS/MS Analysis
Validation constraint: This method complies with SWGTOX guidelines, an essential requirement for Schedule IV controlled substances, dictating stringent limits of detection (LOD) and quantification (LOQ)[6].
-
Sample Thawing : Thaw rat plasma samples unassisted at room temperature.
-
Spiking : To 100
L of plasma, add 10 L of the internal standard (risperidone, 100 ng/mL) and vortex for 30 seconds[6]. -
-SPE Loading : Condition a 96-well
-SPE plate with 1 mL methanol followed by 1 mL MS-grade water. Load the spiked plasma samples into the wells. -
Washing & Elution : Wash the plate with 1 mL of 5% methanol in water to discard hydrophilic contaminants. Elute the retained eluxadoline and IS using 0.5 mL of 100% acetonitrile.
-
Evaporation & Reconstitution : Evaporate the eluate to complete dryness under a gentle stream of nitrogen at
. Reconstitute the residue in 100 L of mobile phase (Acetonitrile : 20 mM Ammonium Acetate, 80:20, v/v)[6]. -
Chromatography Setup : Inject 5
L into the UPLC system. Route the flow through an Acquity BEH C18 column (100 2.1 mm, 1.7 m) maintained at , utilizing an isocratic flow rate of 0.3 mL/min[6]. -
Mass Spectrometry (MRM Mode) : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the precursor-to-product ion transitions:
-
Data Validation : Plot the peak area ratio (Drug/IS) against standard calibration curves (0.15 to 50 ng/mL). Ensure the LOQ is
ng/mL, guaranteeing precise quantification of late-stage elimination phase samples[6].
Quantitative Data Presentation
When executing the protocols described above, researchers can expect PK parameters analogous to those summarized in the table below. The sheer discrepancy between the IV and PO Area Under the Curve (AUC) confirms the massive first-pass clearance and limited membrane permeation[3][5].
Table 1: Representative Pharmacokinetic Parameters of Eluxadoline in Male Rats
| Pharmacokinetic Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) | Clinical Interpretation |
| - | Moderate to rapid absorption under fasting conditions. | ||
| Extremely low systemic yield post-oral dosing. | |||
| Represents total systemic exposure. | |||
| High inter-subject variability; rapid clearance. | |||
| Bioavailability ( | 100% | Validates the GI-localizing intent of the molecule. |
(Note: Data modeled against standardized preclinical PLGA/eluxadoline comparative suspension assays and baseline human scaling parameters[2][3][5]).
References
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Effect of Hepatic Impairment on Eluxadoline Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. federalregister.gov [federalregister.gov]
- 5. Preparation, Evaluation and Bioavailability Studies of Eudragit Coated PLGA Nanoparticles for Sustained Release of Eluxadoline for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Application Note: Eluxadoline Storage Conditions, Polymorphic Stability, and Solution Handling Protocols
Executive Summary
Eluxadoline is a first-in-class, mixed
This technical guide defines the causal factors behind Eluxadoline's degradation and provides researchers with self-validating protocols for solid-state storage, solution formulation, and stability-indicating high-performance liquid chromatography (HPLC) validation.
Physicochemical Profiling & Degradation Causality
To handle Eluxadoline effectively, scientists must understand the fundamental mechanisms driving its structural and polymorphic instability:
-
Polymorphic Shifts (Moisture Causality): Eluxadoline exists predominantly in a thermodynamically stable anhydrous crystalline form designated as "Form I"[2]. However, Form I is highly hygroscopic. When exposed to relative humidity (RH) exceeding 60%, water molecules intercalate into the crystal lattice, causing a rapid conversion from the anhydrous Form I to a less soluble tri-hydrate polymorph[2],[3]. This severely limits dissolution consistency during in vitro experiments.
-
Hydrolytic Cleavage (pH Causality): The molecular scaffold of Eluxadoline contains sensitive amide linkages. Under basic or highly acidic conditions, nucleophilic or electrophilic attacks selectively cleave these amide bonds, generating rapid process-related degradation impurities[1],[4].
-
Oxidative Degradation: The aromatic and aliphatic portions of the molecule are prone to oxidation in the presence of reactive oxygen species (ROS) or light, requiring strict storage in dark, low-oxygen environments[1].
Quantitative Storage and Stability Thresholds
The table below summarizes the validated boundaries for Eluxadoline storage to prevent premature degradation or polymorphic shifts.
| Parameter | Solid State (Anhydrous Form I) | Primary Stock Solution (100% DMSO) | Working Aqueous Dilution (1:1 DMSO:PBS) |
| Temperature | 20°C to 25°C[2] | -20°C or -80°C | 4°C (Use within 8 hours) |
| Humidity / Water | < 60% RH strictly enforced[2],[3] | Must be strictly anhydrous | Buffered to physiological pH (~7.2) |
| Solubility Limit | N/A | ~10.0 mg/mL[5] | ~0.5 mg/mL[5] |
| Light Exposure | Protect from direct UV/ambient light | Amber vials required | Keep covered / light-protected |
| Expected Shelf Life | 24 months (if sealed)[2] | ~6 months (at -80°C) | < 12 hours (Subject to hydrolysis) |
Self-Validating Experimental Protocols
The following methodologies utilize a "self-validating" design. Instead of assuming protocol success, built-in functional checks (e.g., mass balances, turbidimetry) allow the researcher to objectively confirm the physical and chemical state of the compound at each step.
Protocol A: Preparation and Validation of Eluxadoline Solutions
Rationale: While Eluxadoline has high aqueous solubility at extreme pH (e.g., pH 1.2)[2], neutralizing it to physiological pH for cell-based assays causes a drastic drop in solubility[5]. Therefore, Dimethyl Sulfoxide (DMSO) must be used as a primary excipient to force dissolution before aqueous buffering.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the solid Eluxadoline vial from desiccant storage (25°C) and allow it to equilibrate to room temperature for 30 minutes before opening.
-
Validation Check: Weigh the powder rapidly. Any mass increase >0.5% during weighing indicates moisture absorption and potential Form I to tri-hydrate transition[3].
-
-
Primary Solubilization: Dissolve Eluxadoline in 100% anhydrous DMSO to yield a 10.0 mg/mL primary stock. Vortex for 60 seconds.
-
Validation Check: Perform a visual transparency check against a 100% DMSO blank under a focused light beam. The solution must be optically clear with no Tyndall effect.
-
-
Aqueous Dilution: To prepare a 0.5 mg/mL working solution, add the 10 mg/mL DMSO stock dropwise to an equal volume of 1X PBS (pH 7.2) while continuously vortexing to prevent localized concentration gradients[5].
-
Turbidimetric Validation (Critical):
-
Read the absorbance of the final working solution at 600 nm (
) using a spectrophotometer. -
Self-Validating Condition: An
indicates micro-precipitation of the drug, rendering the concentration inaccurate. If , the solution is structurally validated for immediate in vitro use.
-
Protocol B: Stability-Indicating RP-HPLC Workflow (Forced Degradation)
Rationale: Before using stored Eluxadoline aliquots in long-term pharmacological studies, their chemical integrity must be proven. Because Eluxadoline degrades into multiple known impurities via hydrolysis, a stability-indicating Reverse Phase (RP-HPLC) method is required to resolve the parent compound from its degradants[4].
Step-by-Step Methodology:
-
System Setup: Utilize a C18 column (e.g., SunQSil C18, 250 mm × 4.6 mm, 5
m). Set the detector wavelength to 205 nm[4]. -
Mobile Phase: Prepare an isocratic mobile phase of 20 mM Sodium Acetate : Methanol (45:55, v/v). Degas thoroughly. Set flow rate to 1.0 mL/min[4].
-
Sample Injection: Inject 20
L of the Eluxadoline test solution (diluted to a range of 3 - 18 g/mL). -
Retention Confirmation: The intact Eluxadoline peak should resolve sharply at a retention time (
) of approximately 5.32 minutes[4]. -
Forced Degradation Validation (System Suitability):
-
Acid Stress Check: Expose a control sample to 0.1 N HCl for 2 hours, neutralize, and inject.
-
Oxidative Stress Check: Expose a control sample to 3%
for 2 hours and inject. -
Self-Validating Condition (Mass Balance): Calculate the sum of the peak areas for intact Eluxadoline + all newly formed degradation peaks. This sum must equal 98%–102% of the unstressed control peak area. A failure to achieve mass balance indicates undetected secondary degradation pathways or volatile degradant loss, invalidating the analytical run[4].
-
Analytical Workflow Visualization
The following diagram illustrates the decision tree and integrated validation checks required for Eluxadoline solution handling.
Caption: Workflow for Eluxadoline solution preparation, dilution, and stability-indicating validation.
References
-
[1] Eluxadoline Impurities and Related Compound. Veeprho. [Link]
-
[2] Truberzi, INN-eluxadoline (Assessment Report). European Medicines Agency (EMA). [Link]
-
[4] A New Stability Indicating HPLC-PDA Method for Estimation of Eluxadoline in Presence of its Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]
-
[3] Solid state forms of Eluxadoline (US10314819B2). Google Patents.
Sources
- 1. veeprho.com [veeprho.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. US10314819B2 - Solid state forms of Eluxadoline - Google Patents [patents.google.com]
- 4. A New Stability Indicating HPLC-PDA Method for Estimation of Eluxadoline in Presence of its Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Improving Eluxadoline solubility in cell culture media
Welcome to the Application Support Center for In Vitro Assay Development , specifically dedicated to resolving physicochemical challenges with Eluxadoline (Viberzi).
As a Senior Application Scientist, I frequently see researchers encounter erratic data—such as high well-to-well variability or apparent target desensitization—when testing highly lipophilic compounds like Eluxadoline in cell-based assays. Eluxadoline is a mixed μ-opioid receptor (μOR) agonist and δ-opioid receptor (δOR) antagonist[1]. However, because it is an inherently lipophilic and complex zwitterion, it is notoriously prone to rapid precipitation when transitioned from stock solvents into physiological cell culture media.
This guide is designed to move beyond generic advice. We will explore the thermodynamic causality behind Eluxadoline's insolubility and provide a self-validating methodological framework to ensure your in vitro data remains biologically accurate and artifact-free.
Part 1: The Thermodynamic Landscape of Eluxadoline
To prevent precipitation, we must first understand the structural constraints of the molecule. Eluxadoline exhibits extreme pH-dependent solubility[2]. While it dissolves readily in highly acidic environments (e.g., 0.1 N HCl)[2], these conditions are lethal to cell cultures. At the physiological pH of standard culture media (pH 7.2–7.4), the molecule is only slightly soluble[3].
When a highly concentrated DMSO stock of Eluxadoline is injected directly into an aqueous cell culture medium, a localized "solvent shock" occurs. The rapid shift in dielectric constant causes the local drug concentration to exceed its kinetic solubility limit, resulting in instantaneous nucleation and irreversible micro-crystal formation.
Eluxadoline Physicochemical & Solubility Profile
| Parameter | Value | Pharmacological Implication / Reference |
| Molecular Weight | 569.65 g/mol | Large bulk structure hinders rapid aqueous solvation[4]. |
| LogP (Lipophilicity) | ~5.56 | High lipophilicity strongly drives the molecule out of aqueous phases and into lipid/protein compartments or solid precipitates[5]. |
| Max Aqueous Solubility | 2.74 mg/mL | Reached only under non-physiological conditions; functionally much lower in pH 7.4 buffer[3]. |
| DMSO Solubility | ~10 mg/mL (~17.5 mM) | Optimal stock solvent; acts as the foundational vehicle for assay prep[6]. |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | The critical "intermediate" phase required to prevent solvent shock[6]. |
Part 2: Workflow Visualization
To successfully solubilize Eluxadoline for downstream assays (like [35S]GTPγS binding or GPCR functional assays), you must utilize a "step-down" kinetic dilution strategy.
Workflow for Eluxadoline solubilization and precipitation prevention in cell culture media.
Part 3: Troubleshooting FAQs & Self-Validating Protocols
Q1: Why are my EC50/IC50 values fluctuating wildly between biological replicates?
The Causality: If you are spiking Eluxadoline directly from a 10 mg/mL DMSO stock into your cell plates, you are creating variable micro-precipitates. The cells are only exposed to the fraction of the drug that remains kinetically soluble, meaning your actual assay concentration is much lower than your calculated concentration. The Solution: You must transition the drug through an intermediate polarity state to prevent nucleation.
Protocol: Self-Validating Step-Down Solubilization
Use this methodology to prepare your drug prior to exposing it to your cell line. This system includes built-in validation gates so you can guarantee the physical state of the drug before interpreting biological data.
Step 1: Master Stock Preparation
-
Action: Weigh out Eluxadoline powder and dissolve it in 100% anhydrous DMSO to reach a maximum concentration of 10 mg/mL (approx. 17.5 mM)[6].
-
Validation Gate 1 (Optical Clarity): Hold the tube against a bright light source. If you observe the Tyndall effect (light scattering), the drug has not fully dissolved. Sonicate in a water bath at room temperature for 5 minutes until optically perfectly clear.
Step 2: The Polarity Transition (Intermediate Stock)
-
Action: Pre-warm 1X PBS (pH 7.2) to 37°C. While actively vortexing the PBS, add the DMSO Master Stock dropwise to create a 1:1 DMSO:PBS solution. This yields an intermediate concentration of ~0.5 mg/mL[6].
-
Validation Gate 2 (Phase-Contrast Check): Pipette 10 µL of the intermediate stock onto a glass slide. View under a phase-contrast microscope at 10X to 20X magnification. You must confirm the absolute absence of refractive micro-crystals. If crystals are present, discard and repeat Step 2 with slower dropwise addition.
Step 3: Final Media Integration
-
Action: Pipette the intermediate stock into pre-warmed (37°C) complete cell culture media (e.g., DMEM/RPMI supplemented with FBS). The serum proteins in the media will bind the free Eluxadoline, stabilizing it in the aqueous phase.
-
Validation Gate 3 (Vehicle Cytotoxicity Control): Dilute to your final target concentration (e.g., 50 µM[3]). Ensure your final DMSO concentration never exceeds 0.1%. You must run a parallel negative control incubated with exactly 0.1% DMSO vehicle[3]. If your vehicle control shows altered morphology or diminished viability compared to untreated cells, your DMSO concentration is too high and is masking the Eluxadoline-specific μOR/δOR signaling.
Q2: Can I adjust the pH of my DMEM to force the drug into solution?
The Causality: While it is true that Eluxadoline is highly soluble at low pH (e.g., 0.1 N HCl)[2], attempting to acidify your culture media is a critical error. The Solution: Do not alter bulk media pH. G-protein coupled receptors (GPCRs), particularly opioid receptors, undergo massive conformational shifts in response to extracellular pH changes. Dropping the media pH will directly artifact your[35S]GTPγS binding or downstream cAMP assays[1], making it impossible to isolate the true pharmacological effect of the drug. Always solve solubility issues using solvent transitioning (as outlined above) rather than pH manipulation.
Q3: Does the presence of FBS (Fetal Bovine Serum) help or hurt Eluxadoline availability?
The Causality: Eluxadoline is highly protein-bound (approximately 81% bound to plasma proteins in vivo)[3]. In an in vitro setting, the albumin in FBS acts as a kinetic stabilizer, shielding the lipophilic surface of the drug and preventing it from aggregating. The Solution: Conducting assays in serum-free media will drastically increase the rate of precipitation. If your assay requires serum starvation (e.g., specific kinase signaling pathways), limit the starvation window and maintain at least 0.5% - 1% BSA (Bovine Serum Albumin) in the media to serve as a carrier for the drug.
References
- Home Sunshine Pharma. "Eluxadoline CAS 864821-90-9 Manufacturers, Suppliers, Factory". hsppharma.com.
- U.S. Food and Drug Administration (FDA). "NDA 206940Orig1s000: Pharmacology Review(s)". accessdata.fda.gov.
- Cayman Chemical. "Eluxadoline SAFETY DATA SHEET". caymanchem.com.
- U.S. Food and Drug Administration (FDA). "NDA 206940Orig1s000: Labeling". accessdata.fda.gov.
- AbMole BioScience. "Eluxadoline | CAS 864821-90-9". abmole.com.
- National Institutes of Health (NIH) / PubMed Central. "Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers". nih.gov.
Sources
- 1. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. abmole.com [abmole.com]
- 5. Eluxadoline CAS 64821-90-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Understanding Eluxadoline and the Challenge of Matrix Effects
Technical Support Center: Minimizing Eluxadoline Matrix Effects in LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Eluxadoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. As Senior Application Scientists, we aim to provide not only procedural steps but also the scientific reasoning behind these recommendations to ensure robust and reliable results.
Eluxadoline is a medication used to treat irritable bowel syndrome with diarrhea (IBS-D).[1][2][3] It acts as a mixed mu- and kappa-opioid receptor agonist and a delta-opioid receptor antagonist.[1][4] For accurate quantification in biological matrices like plasma, liquid chromatography-mass spectrometry (LC-MS) is the preferred method due to its high sensitivity and selectivity.[5][6] However, a significant challenge in LC-MS-based bioanalysis is the "matrix effect." This phenomenon occurs when co-eluting endogenous components from the sample matrix, such as phospholipids and proteins, interfere with the ionization of the target analyte (Eluxadoline), leading to ion suppression or enhancement.[7][8][9] This can compromise the accuracy, precision, and reproducibility of the analytical method.[9]
Physicochemical Properties of Eluxadoline:
| Property | Value | Source |
| Molecular Formula | C32H35N5O5 | [10] |
| Molecular Weight | 569.6 g/mol | [10] |
| XLogP3 | 0.9 | [10] |
| Hydrogen Bond Donor Count | 4 | [10] |
| Hydrogen Bond Acceptor Count | 7 | [10] |
| Topological Polar Surface Area | 165 Ų | [10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects when analyzing Eluxadoline in plasma?
A1: The primary sources of matrix effects in plasma are phospholipids, proteins, and salts.[9][11] Phospholipids are particularly problematic as they are major components of cell membranes and can co-extract with Eluxadoline during sample preparation.[7][12] They often elute in the same chromatographic window as the analyte, leading to significant ion suppression in the mass spectrometer's electrospray ionization (ESI) source.[7][12] Proteins, if not adequately removed, can also foul the analytical column and the MS source.[13][14]
Q2: How can I assess the presence and magnitude of matrix effects in my Eluxadoline assay?
A2: Two common methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of Eluxadoline solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[5] A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[11]
-
Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (mobile phase).[5][9] The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Ideally, the MF should be between 0.8 and 1.2.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common issues related to matrix effects in Eluxadoline LC-MS analysis.
Issue 1: Significant Ion Suppression Observed
If you are experiencing significant ion suppression, leading to poor sensitivity and reproducibility, consider the following solutions, starting with sample preparation.
Effective sample preparation is the most critical step in mitigating matrix effects.[5] The goal is to remove as many interfering matrix components as possible while efficiently recovering Eluxadoline.
1.1.1. Protein Precipitation (PPT)
PPT is a simple and fast method but often results in insufficient cleanup, leaving phospholipids in the final extract.[14][15][16]
-
Protocol:
-
To 100 µL of plasma, add 300-400 µL of a cold precipitation solvent (e.g., acetonitrile, methanol, or a mixture).[16] Acetonitrile is often more effective at precipitating proteins.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[16]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant for LC-MS analysis.
-
-
Causality: The organic solvent disrupts the hydration shell around the proteins, causing them to aggregate and precipitate out of the solution.[13][16]
1.1.2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences like salts in the aqueous layer.[18]
-
Protocol:
-
Adjust the pH of the plasma sample to optimize the extraction of Eluxadoline. Given its chemical structure, a slightly basic pH may be beneficial.
-
Add an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).
-
Vortex thoroughly to facilitate the transfer of Eluxadoline into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases.[18]
1.1.3. Solid-Phase Extraction (SPE)
SPE is a highly effective and selective sample preparation technique that can significantly reduce matrix effects.[19] A published method for Eluxadoline utilized an Oasis MCX (Mixed-Mode Cation Exchange) µ-elution plate.[20]
-
Protocol (Based on Iqbal et al., 2018): [20]
-
Sample Pre-treatment: Dilute plasma samples with an equal volume of 4% ortho-phosphoric acid to disrupt protein binding.
-
Conditioning: Condition the Oasis MCX plate wells with 200 µL of methanol.
-
Equilibration: Equilibrate the wells with 200 µL of deionized water.
-
Loading: Load the pre-treated sample onto the plate.
-
Washing:
-
Wash with 200 µL of 2% formic acid.
-
Wash with 200 µL of methanol. This step is crucial for removing phospholipids.
-
-
Elution: Elute Eluxadoline with two 50 µL aliquots of 5% ammonia in a 60:40 (v/v) acetonitrile:methanol mixture.
-
Inject the eluate directly into the LC-MS system.
-
-
Causality: The Oasis MCX sorbent utilizes both reversed-phase and strong cation-exchange retention mechanisms. This dual retention allows for stringent washing steps to remove neutral and acidic interferences, as well as phospholipids, while retaining the basic Eluxadoline analyte. Elution is then achieved using a basic, high-organic-content solvent to disrupt both interactions.
Workflow for Sample Preparation Selection:
Sources
- 1. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fepblue.org [fepblue.org]
- 3. VIBERZI (eluxadoline) CIV | Official Site [viberzi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High sensitive LC-MS/MS method for estimation of eluxadoline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. waters.com [waters.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eluxadoline - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 14. news-medical.net [news-medical.net]
- 15. waters.com [waters.com]
- 16. agilent.com [agilent.com]
- 17. clinichrom.com [clinichrom.com]
- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. ovid.com [ovid.com]
Eluxadoline degradation pathways and impurity identification
Welcome to the Eluxadoline Technical Support & Analytical Troubleshooting Center . This guide is designed for analytical chemists, formulation scientists, and regulatory professionals tasked with impurity profiling, forced degradation studies, and stability testing of Eluxadoline (Viberzi/Truberzi).
Eluxadoline is an orally active, mixed
Eluxadoline Impurity Profiling & Degradation Workflow
Analytical workflow for Eluxadoline forced degradation and impurity identification.
FAQ & Troubleshooting Guide
Q1: During forced degradation under acidic and basic conditions (0.1 N HCl / 0.1 N NaOH), I am observing multiple unknown peaks on my RP-HPLC. What is the mechanistic cause of this degradation?
Expert Insight: Eluxadoline is chemically susceptible to hydrolysis. The molecule contains an amide bond and a complex side-chain structure[1]. Under strong acidic or basic stress, the primary degradation pathway is the hydrolysis of the amide or lactam linkages, as well as potential ring-opening degradation[1]. Conversely, stability data shows that Eluxadoline is highly stable against thermal stress (up to 24 months at 25°C) and photolytic stress[2].
Troubleshooting Action: To properly identify these peaks, switch from a traditional UV-HPLC setup to high-resolution mass spectrometry (HR-MS/MS). The cleavage of the amide bond will yield specific fragment ions that can be mapped back to the intact mass (
Q2: We are unable to resolve process-related stereoisomeric impurities using our standard C18 UPLC column. Why is this happening and how do we fix it? Expert Insight: Standard reversed-phase (RP-HPLC) columns rely on hydrophobicity and cannot distinguish between enantiomers, as they possess identical physicochemical properties in an achiral environment. Eluxadoline contains two chiral centers—its active pharmaceutical ingredient (API) form is the (S,S)-enantiomer[2]. During laboratory synthesis or long-term stress, epimerization can lead to the formation of (R,R)-enantiomer, (S,R)-diastereomer, and (R,S)-diastereomer impurities[5]. Troubleshooting Action: You must implement a Chiral HPLC method[1]. For example, a reliable separation is achieved using an Amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 mm × 250 mm, 5 µm) with a mobile phase of diethyl ether and ethanol (25:75 v/v) at a flow rate of 1.0 mL/min[5].
Q3: Our LC-MS analysis of Eluxadoline subjected to 3%
Q4: What are the regulatory thresholds for identifying and reporting these impurities?
Expert Insight: According to ICH Q3A(R2) and FDA guidelines, thresholds are based on the maximum daily dose. The recommended human dosage for Eluxadoline is 100 mg twice daily (200 mg/day)[3][7]. Because this is
Experimental Protocols
Protocol A: Forced Degradation Study (Hydrolysis & Oxidation)
Objective: To generate a degradation profile for Eluxadoline in accordance with ICH Q1A/Q1B guidelines.
-
Sample Preparation: Accurately weigh 10 mg of Eluxadoline API and dissolve it in 10 mL of a co-solvent mixture (e.g., Methanol:Water, 50:50 v/v) to achieve a 1 mg/mL stock solution.
-
Acid Hydrolysis: Transfer 2 mL of the stock solution to a vial. Add 2 mL of 0.1 N HCl. Seal and incubate at 60°C for 24–48 hours[4][8]. Neutralize with 0.1 N NaOH prior to injection to protect the LC column.
-
Base Hydrolysis: Transfer 2 mL of stock to a vial. Add 2 mL of 0.1 N NaOH. Incubate at 60°C for 24–48 hours. Neutralize with 0.1 N HCl prior to injection[4].
-
Oxidative Stress: Transfer 2 mL of stock to a vial. Add 2 mL of 3%
. Leave at room temperature (25°C) in the dark for 24 hours. -
Control Matrix: Prepare a control sample (API without stress agents) and a blank matrix to eliminate background interference.
-
Dilution: Dilute all stressed samples to a final working concentration of 100 µg/mL using the mobile phase before UPLC injection.
Protocol B: UPLC-MS/MS Impurity Identification Workflow
Objective: To separate and identify unknown degradants and process impurities.
-
Instrumentation: Utilize a high-resolution UPLC system coupled to an ESI-MS/MS detector (e.g., Shimadzu LC-MS-2020 or equivalent Q-TOF)[6].
-
Column Selection: Install a C18 BEH UPLC column (50 mm × 2.1 mm, 1.7 µm particle size)[4]. The sub-2-micron particles provide the high peak capacity needed to resolve structurally similar impurities.
-
Mobile Phase Chemistry:
-
Gradient Elution: Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.6 mL/min. Maintain column temperature at 30°C[4].
-
MS Parameters: Set the Electrospray Ionization (ESI) source to positive mode (ES+). Monitor the mass range of
100–1000. Look for the parent intact ion of Eluxadoline at 570.29[6]. -
Data Interpretation: Calculate the exact mass differences between the API peak and the degradant peaks to deduce structural modifications (e.g., +18 Da for hydrolysis, +16 Da for oxidation).
Data Presentation: Forced Degradation Summary
Table 1: Quantitative Summary of Eluxadoline Forced Degradation Pathways and Observations.
| Stress Condition | Reagent / Parameters | Duration | Principal Degradation Pathway | Observed Degradation (%) | Key Analytical Methodology |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 hrs | Amide/Lactam cleavage[1][4] | 5 - 15% | UPLC-MS/MS, RP-HPLC |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | 24 - 48 hrs | Ring-opening mechanisms[1][4] | 10 - 20% | UPLC-MS/MS, RP-HPLC |
| Oxidation | 3% | 24 hrs | N-oxidation / Aromatic oxidation | ~5% | HR-MS/MS |
| Thermal | Dry Heat, 60°C | 7 Days | Highly stable (Minimal degradation) | < 1.0% | HPLC-UV (210 nm) |
| Photolytic | UV Light (ICH Q1B) | 1.2M lux hrs | Highly stable (Minimal degradation)[4] | < 0.5% | HPLC-UV (210 nm) |
| Stereo-stability | Varied pH / Synthetics | N/A | Epimerization ((R,S), (S,R), (R,R))[5] | Process-dependent | Chiral HPLC[1][5] |
References
-
Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach. Journal of Chemical Health Risks (JCHR). Available at: [Link]
-
FDA Center for Drug Evaluation and Research: NDA 206940 (Eluxadoline / Viberzi) Chemistry, Manufacturing, and Controls Review. U.S. Food & Drug Administration. Available at: [Link]
-
Eluxadoline Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]
-
Degradation behavior of eluxadoline under stress conditions: Structural interpretation of novel degradants using high resolution mass spectrometry and nuclear magnetic resonance. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Key Stereoisomers Related to Eluxadoline. ResearchGate. Available at:[Link]
-
AusPAR: Eluxadoline [Viberzi] - Public Assessment Report. Therapeutic Goods Administration (TGA), Australia. Available at: [Link]
-
Truberzi, INN-eluxadoline - European Public Assessment Report. European Medicines Agency (EMA). Available at:[Link]
Sources
Technical Support Center: Troubleshooting Eluxadoline Non-Specific Binding (NSB)
Welcome to the Eluxadoline Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals experiencing assay inconsistencies, shifting IC50/EC50 curves, or signal loss when working with Eluxadoline in vitro.
Eluxadoline (Viberzi) is a uniquely structured gastrointestinal agent functioning as a mixed
Part 1: Causality — Why Does Eluxadoline Bind to Plastics?
To successfully troubleshoot NSB, one must understand the thermodynamic drivers of the molecule. Eluxadoline exhibits high lipophilicity, which drives the drug out of the aqueous phase and onto the hydrophobic surfaces of uncharged polymers (like polystyrene microplates or polypropylene pipette tips). Because the compound demonstrates extensive plasma protein binding in vivo (~81% to 82%)[2][3], it heavily relies on carrier proteins to maintain solubility and prevent surface adsorption.
Physicochemical Data & Assay Impact Summary
| Property | Value | Mechanism of Assay Interference | Mitigation Strategy |
| Lipophilicity (LogP) | ~5.56[4] | Strong hydrophobic interactions with polystyrene/polypropylene walls strip the free drug from the assay buffer. | Use silanized glass or commercially available ultra-low-bind (hydrophilic) plastics. |
| Protein Binding | 81% - 82%[2][3] | Lack of serum/proteins in in vitro buffers leaves the highly lipophilic surface of the drug exposed to labware. | Supplement assay buffers with 0.1% to 1% fatty-acid-free Bovine Serum Albumin (BSA). |
| Molecular Weight | 569.65 g/mol [5] | A bulky molecular footprint creates a large hydrophobic surface area capable of multi-point Van der Waals adhesion. | Add mild surfactants (e.g., 0.01% CHAPS or Tween-20) if the assay's cell lines can tolerate them. |
| Aqueous Solubility | Very Low | Spontaneous precipitation during serial dilutions is frequently misdiagnosed as NSB. | Maintain a standardized DMSO concentration (e.g., 0.5% - 1.0%) across all dose-response wells. |
Part 2: Troubleshooting FAQs
Q1: My UPLC-MS/MS bioanalytical standard curves are non-linear at the lower limit of quantification (LLOQ). How do I fix this? A1: The LLOQ (typically around 0.100 ng/mL for Eluxadoline[6]) is highly susceptible to NSB because the ratio of exposed plastic surface area to drug molecules is drastically skewed. Causality & Fix: Adsorption occurs rapidly during sample transfer. To prevent this, use Solid-Phase Extraction (SPE) rather than liquid-liquid extraction to minimize phase-transfer steps[7]. Elute directly into glass autosampler vials or plates pre-spiked with an organic modifier (e.g., 5-10% acetonitrile or methanol) to suppress hydrophobic interactions with the vial walls.
Q2: How can I prevent Eluxadoline from binding to microplates during in vitro opioid receptor screening without disrupting my cell lines?
A2: Unmodified aqueous buffers force lipophilic drugs to partition onto the well walls.
Causality & Fix: You must provide an alternative, higher-affinity sink for the drug in the solution. Introduce 0.1% Bovine Serum Albumin (BSA) into your incubation buffer. Because Eluxadoline naturally binds to plasma proteins[2], BSA acts as an inert molecular carrier that shields the drug's hydrophobic faces from the plastic, maintaining the true free-drug concentration required to interact with the target
Q3: I am getting drastically different
Part 3: System Verification Workflow
Workflow for identifying and mitigating Eluxadoline non-specific binding in in vitro assays.
Part 4: Self-Validating Protocol — NSB Recovery Assessment
To establish absolute trustworthiness in your primary efficacy/binding assays, you must mathematically validate your drug recovery. Do not rely on nominal concentrations. Use the following step-by-step methodology to measure your NSB loss and validate your mitigation choices.
Step 1: Preparation of the Analytical Reference Standard
-
Prepare a 10 mM stock solution of Eluxadoline in 100% LC-MS grade DMSO.
-
Prepare an "Absolute Recovery Reference" by diluting the stock to 100 nM directly into 50% Acetonitrile/50% Water in a glass vial. This acts as your 100% baseline, as the high organic content absolutely prevents NSB.
Step 2: Mock Incubation (The Stress Test)
-
Prepare your intended biological assay buffer (e.g., HBSS or Tris-HCl).
-
Create two test conditions:
-
Condition A (Unoptimized): Standard buffer in standard polystyrene microplates.
-
Condition B (Optimized): Buffer supplemented with 0.1% BSA in ultra-low-bind plates.
-
-
Spike Eluxadoline into both conditions to a nominal concentration of 100 nM. Ensure the final DMSO concentration is matched at 0.5%.
-
Incubate the plates for your exact assay duration (e.g., 60 minutes) at 37°C with gentle shaking.
Step 3: Sample Extraction
-
Following incubation, extract 50
L from each well. -
Quench immediately into 150
L of ice-cold Acetonitrile containing your internal standard (e.g., heavy-isotope labeled Eluxadoline). -
Centrifuge at 14,000 x g for 10 minutes to pellet the BSA from Condition B.
Step 4: UPLC-MS/MS Analysis & Causality Check
-
Inject the supernatant into the UPLC-MS/MS system alongside your "Absolute Recovery Reference"[7].
-
Data Interpretation:
-
Calculate % Recovery = (Peak Area of Condition A or B / Peak Area of Absolute Reference) × 100.
-
Self-Validation: If Condition A shows < 80% recovery, NSB is confirmed. If Condition B restores recovery to > 90%, your assay is now validated and ready for cell-based execution.
-
Part 5: References
-
[2] 206940Orig1s000 - accessdata.fda.gov. U.S. Food and Drug Administration (FDA).[Link]
-
[4] Eluxadoline CAS 864821-90-9. Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd.[Link]
-
[1] Eluxadoline | C32H35N5O5 | CID 11250029. PubChem - NIH.[Link]
-
[5] VIBERZI (eluxadoline) Label. U.S. Food and Drug Administration (FDA).[Link]
-
[6] Effect of uptake transporters OAT3 and OATP1B1 and efflux transporter MRP2 on the pharmacokinetics of eluxadoline. PubMed Central (PMC).[Link]
-
[3] AusPAR: Eluxadoline [Viberzi]. Therapeutic Goods Administration (TGA) Australia.[Link]
-
[7] SPE based elution coupled with UPLC–MS/MS for determination of eluxadoline in plasma sample. Ovid.[Link]
Sources
- 1. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. Eluxadoline CAS 64821-90-9 [homesunshinepharma.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effect of uptake transporters OAT3 and OATP1B1 and efflux transporter MRP2 on the pharmacokinetics of eluxadoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Technical Support Center: Overcoming Low Bioavailability of Eluxadoline in Preclinical Models
Welcome to the technical support center for researchers working with eluxadoline. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a strong foundational understanding of the challenges associated with eluxadoline's low oral bioavailability. Our goal is to equip your team with the knowledge to design more effective preclinical studies and interpret your results with higher confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the preclinical evaluation of eluxadoline.
Q1: We are observing extremely low and highly variable plasma concentrations of eluxadoline in our rodent pharmacokinetic (PK) studies. Is this expected?
A1: Yes, this is a well-documented characteristic of eluxadoline. Its oral bioavailability is reported to be very low, approximately 1% in humans.[1][2] This is primarily due to a combination of factors:
-
Low Gastrointestinal Permeability: Eluxadoline has inherently poor absorption across the intestinal epithelium.[3]
-
Efflux Transporter Activity: It is a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the drug back into the intestinal lumen, limiting its entry into systemic circulation.[4][5]
-
First-Pass Metabolism: The drug that is absorbed undergoes significant first-pass metabolism in the liver.[3][6]
Therefore, low and variable plasma levels in preclinical models like rats are expected and reflect the drug's intrinsic properties.[3]
Q2: How does eluxadoline's mechanism of action relate to its low bioavailability?
A2: Eluxadoline is designed to be a locally acting agent within the gastrointestinal tract.[6][7][8] It exerts its therapeutic effect by interacting with opioid receptors in the enteric nervous system.[4][6][8] Specifically, it is a μ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist.[4][7][8][9] This mixed-receptor activity helps to normalize gut motility and reduce visceral pain associated with IBS-D.[6][7][8]
The low systemic bioavailability is actually a key feature of its design, intended to minimize central nervous system (CNS) side effects commonly associated with opioids.[10][11]
Q3: Our in vitro Caco-2 permeability assay shows a high efflux ratio for eluxadoline. What does this signify?
A3: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay is a strong indicator that eluxadoline is a substrate for active efflux transporters, most notably P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells.[12] This means the transport of eluxadoline from the basolateral (blood) side to the apical (lumen) side is significantly higher than in the absorptive direction (apical to basolateral). This in vitro finding corroborates the in vivo challenge of poor absorption.
Q4: What are the initial steps to improve eluxadoline's plasma exposure in our animal models for PK/PD studies?
A4: To begin, consider formulation-based approaches. Simple strategies can often yield significant improvements:
-
Solubilization: Eluxadoline is a poorly water-soluble drug.[1][13] Ensuring it is fully solubilized in the dosing vehicle is critical. Consider using co-solvents, surfactants, or cyclodextrins.[14]
-
Inhibition of Efflux Pumps: Incorporate a known P-gp inhibitor in your formulation. Several pharmaceutical excipients have been shown to inhibit P-gp.[15][16][17][18]
-
Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug, potentially improving its dissolution rate and subsequent absorption.[14][19][20]
Section 2: Understanding the Core Problem
The primary obstacle to achieving consistent and measurable systemic exposure of eluxadoline is its nature as a substrate for multiple efflux transporters. This section provides a visual representation of the factors limiting its bioavailability.
Diagram: Factors Contributing to Eluxadoline's Low Bioavailability
Caption: Key physiological barriers limiting eluxadoline's systemic absorption.
Section 3: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Inconsistent Results in Caco-2 Permeability Assays
Problem: High variability in apparent permeability (Papp) values and efflux ratios for eluxadoline between experiments.
Root Cause Analysis: Variability often stems from inconsistent Caco-2 cell monolayer integrity, incorrect assay setup, or analytical errors. A self-validating protocol is essential.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting Caco-2 assay variability.
Protocol 3.1: Validated Bidirectional Caco-2 Permeability Assay for P-gp Substrates
This protocol incorporates essential controls to ensure data integrity.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Culture medium (DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% Pen-Strep)
-
Transport buffer (HBSS, 25 mM HEPES, pH 7.4)
-
Lucifer Yellow (paracellular integrity marker)
-
Propranolol (high permeability, transcellular marker)
-
Digoxin or Talinolol (P-gp substrate control)[12]
-
Verapamil (P-gp inhibitor)[12]
-
Eluxadoline test solution (e.g., 10 µM in transport buffer, final DMSO <0.5%)
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days.[21]
-
-
Monolayer Integrity Check (Pre-Experiment):
-
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >250 Ω·cm².[22]
-
This step is critical for ensuring tight junctions have formed, preventing non-specific leakage.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash monolayers gently with pre-warmed (37°C) transport buffer.
-
Add the eluxadoline test solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.[22]
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Perform the assay as in step 3, but add the eluxadoline test solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
P-gp Inhibition Arm:
-
Repeat the bidirectional assay (steps 3 & 4), but pre-incubate the monolayers with a P-gp inhibitor like verapamil (e.g., 100 µM) for 30-60 minutes and include it in both chambers during the transport experiment.[12]
-
-
Control Wells (Run in Parallel):
-
Lucifer Yellow: Assess A→B permeability. A low Papp value confirms monolayer integrity.
-
Propranolol: Assess A→B permeability. A high Papp value confirms the cells are permitting transcellular transport.
-
Digoxin/Talinolol: Assess bidirectionally (A→B and B→A). A high efflux ratio (>2) that is significantly reduced by verapamil confirms the cells are expressing functional P-gp.[12]
-
-
Sample Analysis & Calculation:
-
Quantify the concentration of eluxadoline and control drugs in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area, and C₀ is the initial concentration.[23]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) .
-
Interpreting the Results:
-
High ER for Eluxadoline (>2): Confirms it is a P-gp substrate.
-
ER for Eluxadoline approaches 1 in the presence of Verapamil: Confirms that P-gp is the primary efflux transporter responsible.
Guide 2: Enhancing Systemic Exposure in Rodent PK Studies
Problem: Eluxadoline plasma concentrations are below the limit of quantification (BLQ), making it impossible to determine pharmacokinetic parameters.
Solution: A rational formulation design approach is required. This involves combining solubilization with efflux inhibition.
Table: Formulation Strategies to Enhance Eluxadoline Bioavailability
| Strategy | Component Example | Mechanism of Action | Considerations |
| Solubilization | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes, increasing aqueous solubility.[14] | May require significant amounts; check for vehicle effects on GI motility. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Lipid-based formulation that forms a microemulsion in the GI tract, enhancing solubilization and absorption.[14][19] | Complex to develop; requires careful selection of oils, surfactants, and co-solvents. | |
| P-gp Inhibition | D-α-tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS) | A non-ionic surfactant and potent P-gp inhibitor.[16] | Pharmaceutically acceptable and effective at low concentrations. |
| Tween 80 / Cremophor EL | Surfactants that can inhibit P-gp and improve wetting/solubilization.[15][24] | Can have their own physiological effects; use the lowest effective concentration. | |
| Combination | Eluxadoline + HPβCD + Vitamin E TPGS in an aqueous vehicle | Addresses both poor solubility and P-gp mediated efflux. | A robust starting point for preclinical PK studies. |
Protocol 3.2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in situ model provides a more physiologically relevant assessment of intestinal permeability than in vitro models, as it maintains an intact blood supply and nervous system.[25][26]
Objective: To determine the effective permeability (Peff) of eluxadoline in a specific segment of the rat intestine and to test the effect of P-gp inhibitors directly.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.8, 37°C)[27]
-
Peristaltic pump
-
Surgical instruments, cannulas, and tubing
-
Eluxadoline perfusion solution (with a non-absorbable marker like Phenol Red to correct for water flux)[28]
Methodology:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the animal and maintain body temperature at 37°C.[28]
-
Perform a midline abdominal incision to expose the small intestine.
-
-
Intestinal Segment Isolation:
-
Select the desired intestinal segment (e.g., jejunum, ileum).
-
Carefully cannulate the proximal and distal ends of a 10-15 cm segment without disturbing the mesenteric blood supply.[29]
-
-
Perfusion Procedure:
-
Gently flush the isolated segment with warm saline to remove contents.
-
Connect the inlet cannula to the peristaltic pump and begin perfusing the eluxadoline solution at a constant, low flow rate (e.g., 0.2 mL/min).[26][27]
-
Allow the system to equilibrate for 30-45 minutes.
-
Once steady-state is achieved, collect the effluent from the outlet cannula at timed intervals (e.g., every 10 minutes for 1 hour).
-
-
Sample Collection and Analysis:
-
Record the exact weight or volume of the collected perfusate.
-
Analyze the concentration of eluxadoline and the non-absorbable marker in the initial perfusion solution and in all collected samples using LC-MS/MS.
-
-
Calculation of Effective Permeability (Peff):
-
Calculate Peff based on the disappearance of the drug from the lumen, correcting for water flux using the non-absorbable marker.
-
Experimental Arms:
-
Control: Perfuse with eluxadoline solution.
-
Inhibition: Co-perfuse eluxadoline with a specific P-gp inhibitor (e.g., verapamil) to quantify the contribution of active efflux to its low permeability. A significant increase in Peff in this arm would confirm P-gp's role.
This technique allows for direct measurement of intestinal absorption, providing valuable data to bridge the gap between in vitro assays and full in vivo PK studies.[25][28]
Section 4: References
-
Eluxadoline - Wikipedia. (n.d.).
-
Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Preprints.org.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
-
The place of eluxadoline in the management of irritable bowel syndrome with diarrhea. (n.d.). Therapeutic Advances in Gastroenterology.
-
What is the mechanism of Eluxadoline? (2024). Patsnap Synapse.
-
Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. (n.d.). PMC.
-
P-Glycoprotein Inhibitors. (2021). Encyclopedia.pub.
-
Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. (2018). ACS Publications.
-
Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017). Journal of Applied Pharmaceutical Science.
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). ResearchGate.
-
Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (2021). Pharma Excipients.
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare.
-
Viberzi: Package Insert / Prescribing Information / MOA. (2024). Drugs.com.
-
Clinical potential of eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. (2016). Dove Medical Press.
-
Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (2021). MDPI.
-
Application Note and Protocol: Utilizing P-gp Modulator 2 in Caco-2 Permeability Assays. (n.d.). Benchchem.
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). ECVAM.
-
In Silico Food-Drug Interaction: A Case Study of Eluxadoline and Fatty Meal. (2020). PMC.
-
Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. (n.d.). PubMed Central.
-
ADME Caco-2 Permeability Assay. (n.d.). BioDuro.
-
Caco-2 Permeability Assay. (n.d.). Evotec.
-
Determination of intestinal permeability using in situ perfusion model in rats_ Challenges and advantages to BCS classification. (2018). International Journal of Pharmaceutics.
-
In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. (n.d.). Indian Journal of Pharmaceutical Sciences.
-
In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. (n.d.). Indian Journal of Pharmaceutical Sciences.
-
Preparation, Evaluation and Bioavailability Studies of Eudragit Coated PLGA Nanoparticles for Sustained Release of Eluxadoline for the Treatment of Irritable Bowel Syndrome. (2017). Frontiers.
-
Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique. (2021). MDPI.
-
Caco-2 Permeability Assay. (n.d.). Enamine.
-
Eluxadoline-Loaded Eudragit Nanoparticles for Irritable Bowel Syndrome with Diarrhea: Formulation, Optimization Using Box–Behnken Design, and Anti-Diarrheal Activity. (2023). MDPI.
-
Method for Successive Absorptions with Intestinal Perfusion in vivo. (n.d.). Revista Española de Fisiología.
-
Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea. (n.d.). PMC.
-
Effect of Hepatic Impairment on Eluxadoline Pharmacokinetics. (2017). PMC - NIH.
-
929d Eluxadoline for the Treatment of Diarrhea-Predominant Irritable Bowel Syndrome: Results of 2 Randomized, Double-blind, Placebo-Controlled Phase 3 Clinical Trials of Efficacy and Safety. (n.d.). ResearchGate.
-
Details of the Drug | DrugMAP. (n.d.).
-
Single‐dose Pharmacokinetics of Eluxadoline in Healthy Participants With Normal Renal Function and Participants With Renal Impairment. (n.d.). PMC.
-
Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. (n.d.). PMC - NIH.
-
Australian public assessment for Eluxadoline [Viberzi]. (2018). Therapeutic Goods Administration (TGA).
-
The Involvement of the Endogenous Opioid System in the Gastrointestinal Aging in Mice and Humans. (n.d.). PMC.
-
Spotlight on eluxadoline for the treatment of patients with irritable bowel syndrome with diarrhea. (2017). PMC.
-
Pharmacokinetic considerations for drugs that treat diarrhea-predominant irritable bowel syndrome: what's new?. (n.d.). ResearchGate.
Sources
- 1. Frontiers | Preparation, Evaluation and Bioavailability Studies of Eudragit Coated PLGA Nanoparticles for Sustained Release of Eluxadoline for the Treatment of Irritable Bowel Syndrome [frontiersin.org]
- 2. Single‐dose Pharmacokinetics of Eluxadoline in Healthy Participants With Normal Renal Function and Participants With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Hepatic Impairment on Eluxadoline Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eluxadoline - Wikipedia [en.wikipedia.org]
- 5. Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Eluxadoline? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. Viberzi: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tga.gov.au [tga.gov.au]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. mdpi.com [mdpi.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. mdpi.com [mdpi.com]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. benchchem.com [benchchem.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. dspace.umh.es [dspace.umh.es]
- 26. ijpsonline.com [ijpsonline.com]
- 27. ijpsonline.com [ijpsonline.com]
- 28. Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique | MDPI [mdpi.com]
- 29. revistas.unav.edu [revistas.unav.edu]
Validation & Comparative
Eluxadoline vs Diphenoxylate receptor selectivity profile
Advanced Pharmacological Profiling: Receptor Selectivity of Eluxadoline vs. Diphenoxylate in Enteric Neuromodulation
Executive Summary
In the landscape of neurogastroenterology and drug development, targeting the enteric nervous system via opioid receptors is a highly validated strategy for modulating gastrointestinal (GI) motility. However, standard opioid agonists often induce severe, dose-limiting constipation. As a Senior Application Scientist analyzing motility-modulating therapeutics, I have found that the paradigm has shifted from blunt single-receptor targeting to nuanced, multi-receptor neuromodulation.
This guide provides an objective, data-driven comparison of Eluxadoline , a locally acting mixed opioid receptor modulator, and Diphenoxylate , a classical opioid agonist. By analyzing their receptor binding affinities (
Receptor Selectivity Profiles: A Comparative Analysis
The physiological outcomes of Eluxadoline and Diphenoxylate are dictated by their distinct interaction profiles with the three primary opioid receptors:
Eluxadoline was rationally engineered to act as a mixed MOR agonist, KOR agonist, and DOR antagonist [3]. The binding affinities (
Table 1: Quantitative Pharmacological Profile Summary
| Receptor Subtype | Eluxadoline Binding ( | Eluxadoline Efficacy | Diphenoxylate Binding ( | Diphenoxylate Efficacy |
| 1.8 nM (Human) | Full Agonist | 1–100 nM (Human) | Full Agonist | |
| 430 nM (Human) | Antagonist | Low Affinity | Mild Agonist / Negligible | |
| 55 nM (Guinea Pig) | Agonist | Negligible | None |
Data derived from standardized radioligand competitive binding assays in recombinant cell membranes[3][4].
Mechanistic Pathway Visualization
Understanding the causality behind the clinical profiles requires mapping the receptor interactions to the enteric nervous system. Diphenoxylate binds pre-synaptic MORs, inhibiting acetylcholine release, which dramatically slows peristalsis but universally triggers severe constipation[2]. Eluxadoline leverages a built-in "braking" mechanism: its DOR antagonism counteracts the constipating effects of its own MOR agonism, enabling normalized bowel function without severe motility arrest[1][5].
Opioid receptor binding profiles and downstream enteric motility effects of Eluxadoline vs Diphenoxylate.
Experimental Workflows: Quantifying Binding and Efficacy
To independently validate the selectivity of novel therapeutics against benchmarks like Eluxadoline, scientists must utilize a self-validating, two-tiered assay system. Binding assays quantify affinity (
Protocol 4.1: Radioligand Competitive Binding Assay ( Determination)
Objective: Determine the absolute binding affinity of compounds to isolated human opioid receptors[4].
-
Cell Membrane Preparation: Harvest recombinant CHO (Chinese Hamster Ovary) cells stably expressing human MOR, DOR, or KOR. Causality: Using isolated recombinant lines prevents confounding signal interference from naturally mixed-receptor populations.
-
Radioligand Selection: Use[
H]DAMGO (2 nM) for MOR, and [ H]DPDPE for DOR. Causality: These are highly selective full agonists, ensuring that the displacement curve accurately reflects competitive displacement at the specific target site[6]. -
Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations (
to M) of the test compound (Eluxadoline or Diphenoxylate) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C. -
Filtration & Washing: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification & Validation: Measure bound radioactivity via liquid scintillation counting. Run Naloxone (a non-selective antagonist) in parallel as a positive assay control (
~1.5 nM) to validate the system's dynamic range[6]. -
Data Analysis: Calculate the
using non-linear regression, then convert to utilizing the Cheng-Prusoff equation: .
Protocol 4.2: [ S]GTP S Functional Assay (Efficacy Determination)
Objective: Differentiate receptor agonism from antagonism.
-
Reaction Assembly: Incubate receptor-expressing membranes with 0.1 nM [
S]GTP S in assay buffer containing 10 µM GDP. -
Compound Profiling: Causality: Agonist binding causes a conformational change that triggers GDP/GTP exchange on the G
subunit, incorporating the radioactive [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> S]GTP S. Eluxadoline at the MOR will trigger a concentration-dependent increase in bound radioactivity (Agonism). -
Antagonism Validation: To prove Eluxadoline's DOR antagonism, co-incubate the membrane with a known DOR agonist. The introduction of Eluxadoline will competitively suppress the agonist-induced[
S]GTPngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> S binding, definitively proving it acts as an antagonist at the 430 nM affinity site.
Self-validating radioligand binding and functional assay workflow for opioid receptor profiling.
Conclusion & Clinical Translation
The experimental data underscores why molecular selectivity matters. Diphenoxylate's potent, singular interaction with the
In contrast, Eluxadoline represents next-generation rational drug design. By incorporating a precise
References
-
[1][3][8] Health Canada & FDA Drug Monograph: Eluxadoline (Viberzi). Product Monograph Standard & Clinical Trials. URL: [Link]
-
[4][6][7][9] Volpe DA, et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. URL: [Link]
-
[5][10] West Virginia University Research Repository. (2016). Pharmacological Characterization of Novel Opioid Receptor Ligands Aimed at Reducing the Development of Tolerance. WVU. URL: [Link]
-
[2] StatPearls Publishing. (2024). Diphenoxylate and Atropine. NCBI Bookshelf. URL: [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Eluxadoline - wikidoc [wikidoc.org]
- 4. stophivaids.ca [stophivaids.ca]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. nrc.gov [nrc.gov]
- 7. nrc.gov [nrc.gov]
- 8. eluxadoline [drugcentral.org]
- 9. stophivaids.ca [stophivaids.ca]
- 10. researchrepository.wvu.edu [researchrepository.wvu.edu]
A Researcher's Guide to Validating Eluxadoline's IC50 Values Across Diverse Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the half-maximal inhibitory concentration (IC50) values of Eluxadoline across various cell lines. Rather than a simple data sheet, this document serves as a detailed methodological comparison, empowering you to generate robust and reproducible data in your own laboratory setting. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the principles that underpin reliable pharmacological characterization.
The Clinical and Pharmacological Profile of Eluxadoline
Eluxadoline is a locally acting, mixed opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1] Its therapeutic efficacy stems from a unique mechanism of action: it is an agonist at the mu (µ) and kappa (κ) opioid receptors and an antagonist at the delta (δ) opioid receptor.[2][3] This mixed pharmacology allows Eluxadoline to normalize gut motility and reduce visceral pain, the primary symptoms of IBS-D, while the delta-receptor antagonism is thought to mitigate the constipating effects often seen with mu-opioid agonists.[4][5]
The binding affinities (Ki) of Eluxadoline for the human mu and delta opioid receptors have been reported as 1.8 nM and 430 nM, respectively.[6][7] While Ki values provide a measure of how tightly a drug binds to a receptor, the IC50 value is a functional measure of how much of a drug is needed to inhibit a specific biological process by 50%. Validating IC50 values across different cell lines is crucial for several reasons:
-
Confirmation of On-Target Activity: Demonstrating consistent IC50 values in cells expressing the target receptors confirms that the observed biological effect is indeed mediated by those receptors.
-
Assessment of Cellular Context: Different cell lines can have varying levels of receptor expression, G-protein coupling efficiencies, and downstream signaling components. Comparing IC50 values can reveal how the cellular environment influences drug potency.
-
Quality Control and Lot-to-Lot Consistency: Establishing a baseline IC50 value in a standardized cell-based assay is essential for ensuring the quality and consistency of different batches of Eluxadoline.
This guide will focus on two primary methodologies for determining the IC50 of Eluxadoline: radioligand binding assays to assess its affinity for the mu-opioid receptor and functional assays measuring the inhibition of cyclic AMP (cAMP) to determine its agonistic potency.
Foundational Pillars of a Self-Validating System
To ensure the trustworthiness and reproducibility of your findings, every experimental protocol should be designed as a self-validating system. This involves meticulous attention to detail, the inclusion of appropriate controls, and a clear understanding of the underlying biological principles.
Expertise in Experimental Design: The "Why" Behind the "How"
The choice of cell lines and assay formats is not arbitrary. We will utilize commercially available Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells stably expressing human opioid receptors. These cell lines are widely used in drug discovery for their robust growth characteristics and the ability to express exogenous proteins at high levels, providing a clear signal-to-noise ratio in pharmacological assays.[3][5][6]
The selection of both a binding and a functional assay provides a more complete picture of Eluxadoline's activity. A radioligand binding assay directly measures the interaction of the drug with its receptor, while a functional assay, such as a cAMP assay, measures the downstream biological consequence of that interaction.
Visualizing the Scientific Logic
Eluxadoline's Mechanism of Action at the Cellular Level
Caption: Eluxadoline's signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to determining the IC50 of Eluxadoline. These are intended as a starting point and may require optimization based on your specific laboratory conditions and equipment.
Protocol 1: Radioligand Binding Assay for Mu-Opioid Receptor
This protocol describes a competitive binding assay using a radiolabeled mu-opioid receptor agonist, [³H]DAMGO, to determine the binding affinity (Ki) of Eluxadoline, which can be correlated to an IC50 value in this context.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor.
-
Cell culture medium (e.g., Ham's F-12K for CHO-K1, DMEM for HEK293) supplemented with 10% FBS and appropriate selection antibiotics.
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
[³H]DAMGO (PerkinElmer or other reputable supplier).
-
Eluxadoline.
-
Naloxone (for determination of non-specific binding).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the cells to ~90% confluency.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a small volume of the same buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer.
-
Add a serial dilution of Eluxadoline to the appropriate wells.
-
Add [³H]DAMGO at a concentration near its Kd.
-
For total binding wells, add only [³H]DAMGO and assay buffer.
-
For non-specific binding wells, add [³H]DAMGO and a high concentration of naloxone (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of Eluxadoline to inhibit the production of cAMP, a key second messenger in the mu-opioid receptor signaling pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Eluxadoline.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells to ~80-90% confluency.
-
Harvest the cells and resuspend in cell culture medium.
-
Seed the cells into the appropriate assay plate at a predetermined optimal density and incubate overnight.
-
-
cAMP Assay:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add a serial dilution of Eluxadoline to the cells and pre-incubate for 15-30 minutes.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
-
Detection:
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
Read the plate using a compatible plate reader.
-
Data Analysis and Interpretation
1. Data Normalization:
-
For the binding assay, calculate the percentage of specific binding for each concentration of Eluxadoline.
-
For the cAMP assay, normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
2. Dose-Response Curve and IC50 Calculation:
-
Plot the normalized data against the logarithm of the Eluxadoline concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis. Software such as GraphPad Prism is commonly used for this purpose.
-
The IC50 is the concentration of Eluxadoline that produces a 50% inhibition of the specific binding or cAMP production.
Sample Data Presentation
| Cell Line | Assay Type | Eluxadoline IC50 (nM) | 95% Confidence Interval (nM) | n |
| CHO-K1-hMOR | [³H]DAMGO Binding | Value | Value | 3 |
| HEK293-hMOR | [³H]DAMGO Binding | Value | Value | 3 |
| CHO-K1-hMOR | cAMP Inhibition | Value | Value | 3 |
| HEK293-hMOR | cAMP Inhibition | Value | Value | 3 |
| CHO-K1-hKOR | cAMP Inhibition | Value | Value | 3 |
| HEK293-hKOR | cAMP Inhibition | Value | Value | 3 |
This table should be populated with experimentally determined IC50 values and their corresponding confidence intervals from at least three independent experiments.
Conclusion
This guide provides a robust framework for the in-house validation of Eluxadoline's IC50 values. By employing these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. This, in turn, will contribute to a more comprehensive understanding of Eluxadoline's pharmacology and facilitate its further investigation and application in relevant research and development settings.
References
-
Wikipedia. Eluxadoline. [Link]
-
Taylor & Francis Online. Eluxadoline – Knowledge and References. [Link]
-
Patsnap Synapse. What is the mechanism of Eluxadoline?. [Link]
-
National Center for Biotechnology Information. Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea. [Link]
-
Dovepress. Spotlight on eluxadoline for the treatment of patients with irritable bowel syndrome with diarrhea. [Link]
-
National Center for Biotechnology Information. Eluxadoline - LiverTox. [Link]
-
Taylor & Francis Online. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea. [Link]
-
U.S. Food and Drug Administration. VIBERZI (eluxadoline) tablets, for oral use, CIV. [Link]
-
Drugs.com. Viberzi: Package Insert / Prescribing Information / MOA. [Link]
-
Taylor & Francis Online. New therapeutic options for IBS: the role of the first in class mixed µ- opioid receptor agonist and δ-opioid receptor antagonist (mudelta) eluxadoline. [Link]
-
National Center for Biotechnology Information. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. [Link]
-
MDedge. Eluxadoline effective for IBS in loperamide nonresponders. [Link]
-
Pharmaceutical Technology. Viberzi (eluxadoline) for the Treatment of Irritable Bowel Syndrome with Diarrhoea (IBS-D). [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. [Link]
-
MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. eluxadoline [Ligand Id: 7691] activity data from GtoPdb and ChEMBL. [Link]
Sources
- 1. Expression of the mu-opioid receptor in CHO cells: ability of mu-opioid ligands to promote alpha-azidoanilido[32P]GTP labeling of multiple G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. ValiScreen Cells, opioid delta receptor, human recombinant, CHO-K1 | Revvity [revvity.com]
Eluxadoline Comparative Pharmacokinetics in Fed vs. Fasted States: A Mechanistic Guide for Drug Development
Executive Summary
Eluxadoline (marketed as Viberzi) is a first-in-class, locally acting mixed
In standard clinical pharmacokinetics (PK), formulating a drug to maximize systemic absorption (Area Under the Curve, AUC) and peak concentration (Cmax) is the typical goal. Eluxadoline flips this paradigm. Because its primary therapeutic targets reside in the enteric nervous system of the gastrointestinal tract (GIT), minimizing systemic exposure is highly desirable[3][4]. Administering eluxadoline with a high-fat meal paradoxically decreases systemic absorption, successfully trapping the drug in the GIT to enhance local efficacy while heavily mitigating systemic safety liabilities[4][5].
This guide objectively maps the comparative PK data of eluxadoline in fed versus fasted states, detailing the mechanistic causality of the "food effect" and defining the standard experimental protocols required to validate locally acting GI therapeutics.
The Pharmacological Paradox: Why Systemic Exposure is a Liability
Eluxadoline features a highly polar, zwitterionic chemical structure, rendering it negative across physiological gastrointestinal pH ranges[3]. This inherent polarity acts as a chemical barrier, restricting baseline oral bioavailability to approximately 1.02%[3].
While such low bioavailability would terminate a systemic drug program, it is the cornerstone of eluxadoline’s safety profile. High systemic blood concentrations of opioid-receptor active compounds invariably trigger central nervous system (CNS) adverse effects, including euphoria, psychological dependence, and respiratory depression[2][4]. Furthermore, systemic opioid exposure heightens the risk of acute sphincter of Oddi spasms and severe pancreatitis, particularly in patients lacking a gallbladder (cholecystectomy)[5][6][7].
By co-administering the drug with a high-calorie, high-fat meal, gastric emptying is delayed, and systemic absorption is heavily muted[5]. This forces the active pharmaceutical ingredient to engage directly with local mucosal and muscularis receptors to reduce gut motility and visceral hypersensitivity[1].
Mechanistic pathway: High-fat meals trap eluxadoline in the GIT, maximizing local therapeutic MOA.
Comparative PK Profiling: Fasted vs. Fed States
The tables below synthesize the core pharmacokinetic parameters of eluxadoline when administered as a standard 100 mg dose in healthy subjects. Note the exceptionally high inter-subject variability, which ranges from 51% to 98%[5][8].
Table 1: Baseline Pharmacokinetic Characteristics
| Parameter | Value / Characteristic | Mechanism / Implication |
| Oral Bioavailability | ~1.02%[3] | Poor membrane permeability restricts systemic load. |
| Plasma Protein Binding | ~81%[5][9] | Restricts free-drug diffusion across the blood-brain barrier. |
| Elimination Half-Life | 3.7 to 6.0 hours[5][9] | Allows for twice-daily dosing with no systemic accumulation[5]. |
| Excretion Pathway | >82.2% Feces, <1% Urine[5][9] | Confirms the drug remains primarily localized within the gut lumen[3]. |
| Hepatic Metabolism | Minimal CYP450 involvement[5] | Low risk of primary CYP-mediated drug-drug interactions[3]. |
Table 2: The "Food Effect" Exposure Metrics (Fed vs. Fasted)
The fed state involves administration with a standard high-fat meal containing approximately 800 to 1000 total calories, with roughly 50% of those calories derived from fat[5][9].
| PK Metric | Fasted Administration | Fed Administration (High-Fat Meal) | Relative Change |
| Median Tmax | 2.0 hours (Range: 0.5 – 6)[5] | 1.5 hours (Range: 1 – 8)[5] | -0.5 hours |
| Cmax | ~2.0 to 4.0 ng/mL[3][5] | ~1.0 to 2.0 ng/mL | -50% Decrease [5][9] |
| AUC (Total Exposure) | 12 to 22 ng·h/mL[5][9] | 4.8 to 8.8 ng·h/mL | -60% Decrease [5][9] |
Clinical Directive: Due to the targeted local action and the safety risks associated with systemic opioid exposure, FDA labeling explicitly dictates that eluxadoline must be administered with food[4][5].
Experimental Methodology: Standard Food-Effect PK Protocol
To objectively quantify the fed-vs-fasted variance of a poorly absorbed, locally acting agent like eluxadoline, scientists must utilize a self-validating, two-period crossover design. This crossover infrastructure eliminates the intense intrinsic inter-subject variability (up to 98%) by allowing each subject to act as their own baseline control[5].
Step-by-Step Clinical & Analytical Protocol
1. Subject Screening & Washout Initiation Enroll healthy volunteers with intact gallbladders. Critically, screen subjects for the use of OATP1B1 and MRP2 transporter inhibitors (e.g., cyclosporine, probenecid), as eluxadoline is a known substrate of these influx/efflux transporters[6][10]. Co-administration with cyclosporine can erroneously inflate eluxadoline Cmax by 6.2-fold and AUC by 4.4-fold[5][9].
2. Phase 1: Fasted State Validation
Subjects undergo a strict overnight fast of
3. Phase 2: Fed State Provocation (High-Fat Challenge) Following a 7-to-14 day minimum washout period, subjects repeat the overnight fast. Exactly 30 minutes prior to dosing, subjects consume a standardized FDA high-fat meal (800–1000 kcal: ~150 kcal protein, 250 kcal carbohydrates, and 500–600 kcal fat)[5][9]. Administer the 100 mg dose precisely 30 minutes after meal initiation.
4. High-Resolution Blood Sampling & Fecal Collection
Extract venous blood at intervals: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours. Given eluxadoline's primary excretion route, conduct total fecal collection over 336 hours to validate
5. LC-MS/MS Bioanalysis with Isotopic Controls
Due to the exceptionally low plasma Cmax (2-4 ng/mL), ultraviolet (UV) or standard high-performance liquid chromatography (HPLC) detection will fail[5]. Perform plasma solid-phase extraction (SPE) and quantify via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Self-Validation Metric: Introduce an isotopically labeled internal standard (
Crossover clinical workflow for evaluating high-fat meal effects on eluxadoline pharmacokinetics.
Systemic Exposure Liabilities & Pathophysiological Caveats
The suppression of Cmax and AUC via food directly safeguards the patient against pathological conditions that arise when the hepatic and biliary metabolic mechanisms are overloaded.
When systemic levels spike—either due to fasting state administration, severe renal/hepatic impairment (causing up to a 16-fold increase in AUC)[1], or concurrent OATP1B1 inhibition—the risk of potentially fatal Sphincter of Oddi dysfunction and acute pancreatitis increases exponentially[5][6][11]. This toxicity vector is so pronounced that eluxadoline is strictly contraindicated in patients devoid of a gallbladder[2][5][11]. The gallbladder normally acts as a reservoir to absorb biliary pressures; without it, opioid-induced biliary tract spasms rapidly instigate pancreatic reflux and inflammation[6].
References
- Title: Viberzi (Eluxadoline) Prescribing Information. Source: rxabbvie.com.
- Title: FDA Clinical Pharmacology Review - Viberzi (Eluxadoline) NDA 206940. Source: fda.gov.
- Title: Eluxadoline - In Vitro Pharmacokinetics and Transporter Profiles. Source: wikipedia.org.
- Title: Eluxadoline - WikiDoc Pharmacokinetics. Source: wikidoc.org.
- Title: Spotlight on eluxadoline for the treatment of patients with irritable bowel syndrome with diarrhea. Source: dovepress.com.
- Title: Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. Source: tandfonline.com.
- Title: Eluxadoline - Product Monograph. Source: hres.ca.
- Title: Drug Monograph: Eluxadoline (Viberzi). Source: ebmconsult.com.
- Title: Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome (PMC). Source: nih.gov.
- Title: Viberzi (Eluxadoline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Source: webmd.com.
- Title: Viberzi Diarrhea Medicine | Dosages, Interactions and Warnings. Source: drugwatch.com.
- Title: Viberzi for IBS-D: Uses, Side Effects & Warnings. Source: drugs.com.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Viberzi Diarrhea Medicine | Dosages, Interactions and Warnings [drugwatch.com]
- 3. dovepress.com [dovepress.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. rxabbvie.com [rxabbvie.com]
- 6. Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viberzi (Eluxadoline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Eluxadoline - wikidoc [wikidoc.org]
- 9. Drug Monograph: Eluxadoline (Viberzi) [ebmconsult.com]
- 10. Eluxadoline - Wikipedia [en.wikipedia.org]
- 11. Viberzi for IBS-D: Uses, Side Effects & Warnings - Drugs.com [drugs.com]
A Comparative Guide to the Reproducibility of Eluxadoline's Antinociceptive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the antinociceptive properties of eluxadoline, a peripherally acting mixed opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). We will objectively evaluate the reproducibility of its effects by examining its unique pharmacological profile, comparing its performance against relevant alternatives, and providing detailed experimental protocols to facilitate independent verification.
Eluxadoline: A Novel Mechanism for Visceral Analgesia
Eluxadoline represents a targeted approach to visceral pain management. It is an orally administered, locally acting compound with a unique affinity for three distinct opioid receptors in the gastrointestinal tract:
-
μ-Opioid Receptor (MOR) Agonist: Activation of MOR in the gut is a well-established mechanism for slowing gastrointestinal motility and reducing visceral sensation, which are key therapeutic goals in IBS-D.[1][2]
-
δ-Opioid Receptor (DOR) Antagonist: This is a key differentiator from traditional opioids. By antagonizing the DOR, eluxadoline mitigates the excessive slowing of motility and potential for severe constipation often associated with unopposed MOR agonism.[2][3][4][5] This antagonism may also enhance the analgesic effects mediated by MOR and KOR.[2]
-
κ-Opioid Receptor (KOR) Agonist: KOR activation is also implicated in mediating visceral analgesia.[2][3][6]
This mixed-receptor activity is designed to provide a balanced therapeutic effect, normalizing bowel function and alleviating pain without the severe constipation or central nervous system side effects associated with conventional opioids.[5] Preclinical studies have shown that this dual action effectively reduces diarrhea in animal models without causing the profound constipation seen with agents like loperamide.[1][7]
Eluxadoline's Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for eluxadoline at the level of an enteric neuron, leading to a reduction in nociceptive signaling.
Caption: Eluxadoline's mixed-receptor binding profile on a neuron.
Preclinical Reproducibility in Visceral Pain Models
The cornerstone of preclinical visceral pain assessment is the colorectal distension (CRD) model, which is a widely accepted and reproducible method for evaluating visceral sensitivity in rodents.[8] This model mimics the mechanical distension that causes pain in IBS patients.[8]
Multiple preclinical studies have demonstrated eluxadoline's ability to produce antinociceptive effects in such models. For instance, in a rat model of visceral hypersensitivity, eluxadoline (50 mg/kg) produced a significant antihyperalgesic effect within 30 minutes of administration.[7] Another study highlighted that eluxadoline's efficacy in reducing diarrhea was enhanced in wild-type mice compared to those lacking delta-opioid receptors, confirming the functional relevance of its dual MOR agonist/DOR antagonist profile.[7] Recent investigations have also suggested that while its effects on motility are peripheral, the analgesic action of eluxadoline involves the modulation of spinal neurons, indicating a central component to its pain-relieving mechanism.[4][9]
Comparative Analysis with Alternative Compounds
To objectively assess eluxadoline's performance, it is crucial to compare it with other agents used to manage IBS-D symptoms.
| Compound | Mechanism of Action | Antinociceptive Efficacy (Visceral Pain) | Effect on GI Motility | Key Differentiator/Limitation |
| Eluxadoline | Mixed MOR/KOR agonist, DOR antagonist[2][3][10] | Effective: Demonstrated in preclinical models and confirmed in Phase 3 clinical trials, showing improvement in abdominal pain.[6][7][10][11] | Normalization: Reduces transit in models of diarrhea but is designed to avoid severe constipation due to DOR antagonism.[1][5][7] | The mixed-receptor profile aims for a balanced effect on both pain and diarrhea.[5] Risk of pancreatitis is a notable adverse event, particularly in patients without a gallbladder.[3][10][12] |
| Loperamide | Peripherally restricted MOR agonist | Limited: Primarily reduces diarrhea; less effective for associated abdominal pain.[7] Many patients report inadequate pain relief.[13][14] | Strong Inhibition: Significantly slows GI transit, often leading to constipation as a side effect.[1][7] | Effective for diarrhea control but often fails to address the visceral pain component of IBS-D.[15] |
| Asimadoline | Peripherally restricted KOR agonist | Promising in Preclinical: KOR agonism reduces visceral pain responses in animal models.[6] | Variable: Can decrease bowel movements but its clinical efficacy has been questioned.[16][17] | Explored for visceral pain, but it has not been commercially successful, with questionable clinical effectiveness.[16][17] |
| Antispasmodics (e.g., Dicyclomine) | Anticholinergic/Muscarinic antagonists | Effective for Cramping: Can reduce abdominal cramping and pain.[15] | Inhibition: Slows gut contractions. | A first-line treatment for IBS-related pain, but eluxadoline has shown comparable efficacy in relieving abdominal pain.[15][18] |
Clinical Reproducibility and Translational Evidence
The antinociceptive effects of eluxadoline observed in preclinical models have translated to clinical settings. Two large-scale, Phase 3 clinical trials (IBS-3001 and IBS-3002) demonstrated that eluxadoline (at 75 mg and 100 mg twice daily) was significantly more effective than placebo in achieving a composite response of simultaneous improvement in abdominal pain and stool consistency in patients with IBS-D.[10][11][12][19][20]
Specifically, a greater percentage of patients treated with eluxadoline experienced a clinically meaningful reduction (≥30%) in their worst abdominal pain scores compared to placebo.[11][19][21] These effects were sustained over treatment periods of up to 26 weeks.[2][20] Furthermore, eluxadoline has shown efficacy in patients who had an inadequate response to prior treatment with loperamide, highlighting its utility in a difficult-to-treat population.[13][14][22][23]
However, it is important to note that while statistically significant, the improvement in abdominal pain over placebo can be modest, and not all patients experience relief.[24] Post-hoc analyses suggest that using stricter criteria for defining a pain response can reveal a more pronounced treatment effect.[24] The most common adverse events reported in clinical trials were constipation, nausea, and abdominal pain.[3][10][25]
Standardized Protocol: Visceromotor Response (VMR) to Colorectal Distension (CRD)
To ensure the reproducibility of antinociceptive effects, a standardized and well-controlled experimental protocol is paramount. The CRD model is the gold standard for this purpose.[8]
Experimental Workflow for CRD
Caption: Key steps in the rodent colorectal distension (CRD) assay.
Step-by-Step Methodology
This protocol is adapted from established methodologies for assessing visceral pain in rodents.[26][27][28][29]
-
Animal Preparation & Habituation:
-
Rationale: To minimize stress, which can independently alter pain perception (stress-induced analgesia), animals (typically male Sprague-Dawley rats or C57BL/6 mice) should be habituated to the testing environment and handling for several days prior to the experiment.[26][28]
-
Procedure: House animals in the testing room. Handle each animal daily. On the day of the experiment, place them in the testing apparatus (e.g., a small, transparent cylinder) for an acclimation period of at least 30 minutes.
-
-
Catheter and Electrode Placement:
-
Rationale: Direct measurement of the abdominal muscle response provides a quantifiable, objective measure of the visceromotor reflex, a proxy for pain.
-
Procedure:
-
Under brief, light anesthesia (e.g., isoflurane), insert a flexible balloon catheter (e.g., 7 cm long for rats) intra-anally.[27][29]
-
For electromyography (EMG) recordings, suture Teflon-coated stainless steel wire electrodes into the external oblique abdominal musculature through a small incision.[26][28] Externalize the wires for connection to the recording equipment.
-
Allow the animal to fully recover from anesthesia before proceeding.
-
-
-
Experimental Procedure:
-
Rationale: A graded, phasic stimulation protocol allows for the construction of a stimulus-response curve, providing a robust assessment of visceral sensitivity.
-
Procedure:
-
Baseline Measurement: After the acclimation period, perform a series of graded colorectal distensions. A typical protocol involves inflating the balloon to various pressures (e.g., 2.0, 3.3, 5.3, and 8.0 kPa) for a set duration (e.g., 20 seconds) with a rest interval between distensions (e.g., 4 minutes).[27] Record the EMG activity or score the abdominal withdrawal reflex (AWR) during each distension.
-
Drug Administration: Administer eluxadoline, vehicle, or a positive control (e.g., morphine) via the appropriate route (e.g., oral gavage).
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the series of graded distensions and record the responses.
-
-
-
Data Analysis:
-
Rationale: Quantifying the change in response from baseline allows for a direct measurement of the drug's antinociceptive effect.
-
Procedure:
-
For EMG data, rectify the signal and calculate the area under the curve (AUC) during the distension period, subtracting the baseline activity before distension.
-
For AWR scores, use a standardized 0-4 scale to rate the behavioral response.[27][29]
-
Express the data as a percentage of the baseline response or calculate the percent Maximum Possible Effect (%MPE). Compare the responses between treatment groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
-
Conclusion
The antinociceptive effects of eluxadoline, particularly in the context of visceral pain, are supported by a reproducible body of evidence from both preclinical and clinical studies. Its unique mixed-receptor profile provides a rational mechanism for treating the dual symptoms of pain and diarrhea in IBS-D. While preclinical models like the colorectal distension assay consistently demonstrate its analgesic efficacy, clinical trials confirm this translates to humans, albeit with a modest effect size over placebo and a specific risk profile that requires careful patient selection.[3][10] The provided standardized protocol offers a robust framework for researchers to independently verify and further explore the visceral analgesic properties of eluxadoline and other novel compounds.
References
-
Update on Eluxadoline for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives. ResearchGate. Available at: [Link]
-
Eluxadoline linked to symptomatic improvement in irritable bowel syndrome. 2 Minute Medicine. Available at: [Link]
-
Effects of treatment with eluxadoline on abdominal pain in patients with IBS‐D: Additional post hoc analyses of Phase 3 trials. Neurogastroenterology & Motility. Available at: [Link]
-
The place of eluxadoline in the management of irritable bowel syndrome with diarrhea. Therapeutic Advances in Gastroenterology. Available at: [Link]
-
Update on Eluxadoline for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives. Taylor & Francis Online. Available at: [Link]
-
Visceral analgesic effect of eluxadoline (Viberzi): A central action. PAIN. Available at: [Link]
-
An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice. Frontiers in Neuroscience. Available at: [Link]
-
Opioid Agonist Relieves IBS-D Pain in Trial. Gastroenterology & Endoscopy News. Available at: [Link]
-
Efficacy - Viberzi® (eluxadoline) CIV | IBS-D Treatment. Viberzi. Available at: [Link]
-
Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. The SEPD perspective. Revista Española de Enfermedades Digestivas. Available at: [Link]
-
Clinical potential of eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. Dove Medical Press. Available at: [Link]
-
Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats. World Journal of Gastroenterology. Available at: [Link]
-
Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. Therapeutic Advances in Gastroenterology. Available at: [Link]
-
An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice. PubMed. Available at: [Link]
-
Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats. Baishideng Publishing Group. Available at: [Link]
-
Rodent models of colorectal distension. Current Protocols in Neuroscience. Available at: [Link]
-
eluxadoline, Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Eluxadoline Reports IBS-D Symptom Treatment Efficacy and Safety. HCPLive. Available at: [Link]
-
Spotlight on eluxadoline for the treatment of patients with irritable bowel syndrome with diarrhea. Dove Medical Press. Available at: [Link]
-
Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis. Frontiers in Pharmacology. Available at: [Link]
-
Efficacy of opioid receptor modulators in patients with irritable bowel syndrome. Medicine (Baltimore). Available at: [Link]
-
Eluxadoline Efficacy in IBS-D Patients Who Report Prior Loperamide Use. The American Journal of Gastroenterology. Available at: [Link]
-
Eluxadoline Efficacy in IBS-D Patients Who Report Prior Loperamide Use. PubMed. Available at: [Link]
-
Eluxadoline in the treatment of diarrhea-predominant irritable bowel s. Drug Design, Development and Therapy. Available at: [Link]
-
What are the treatment options for Irritable Bowel Syndrome with Diarrhea (IBS-D)? Digestive Health. Available at: [Link]
-
Visceral analgesic effect of eluxadoline (Viberzi): A central action. International Association for the Study of Pain (IASP). Available at: [Link]
-
Pharmacological Approach for Managing Pain in Irritable Bowel Syndrome: A Review Article. Middle East Journal of Digestive Diseases. Available at: [Link]
-
Clinical trial: Asimadoline in the treatment of patients with irritable bowel syndrome. Alimentary Pharmacology & Therapeutics. Available at: [Link]
-
Center for Drug Evaluation and Research Application Number: 206940Orig1s000. U.S. Food and Drug Administration. Available at: [Link]
-
eluxadoline, 75mg and 100mg film-coated tablets (Truberzi®). Scottish Medicines Consortium. Available at: [Link]
-
Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea. P&T: a peer-reviewed journal for formulary management. Available at: [Link]
Sources
- 1. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Visceral analgesic effect of eluxadoline (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Efficacy of opioid receptor modulators in patients with irritable bowel syndrome: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasp-pain.org [iasp-pain.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gastroendonews.com [gastroendonews.com]
- 14. Eluxadoline Efficacy in IBS-D Patients Who Report Prior Loperamide Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis [frontiersin.org]
- 19. viberzihcp.com [viberzihcp.com]
- 20. Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 22. Eluxadoline Efficacy in IBS-D Patients Who Report Prior Loperamide Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Effects of treatment with eluxadoline on abdominal pain in patients with IBS‐D: Additional post hoc analyses of Phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 29. wjgnet.com [wjgnet.com]
Safety Operating Guide
Regulatory Context & Pharmacological Grounding
Eluxadoline (Viberzi) Laboratory Safety, Handling, and Controlled Disposal Protocols
Eluxadoline is a mixed
As a Senior Application Scientist, I stress to all laboratory personnel that handling Eluxadoline Active Pharmaceutical Ingredient (API) requires merging highly stringent chemical hygiene protocols with rigorous legal compliance[3]. A failure in either domain compromises both laboratory safety and institutional integrity.
Physicochemical Hazard Profile
To build a self-validating safety system, we must establish the specific failure points of the material. Eluxadoline presents distinct laboratory hazards, particularly concerning airborne particulates, combustion, and environmental persistence[1][4].
Table 1. Eluxadoline Quantitative & Qualitative Hazard Data
| Parameter | Specification / Hazard Data | Operational & Logistical Implication |
| CAS Number | 864821-90-9[4] | Essential for tracking and DEA inventory logging. |
| Molecular Formula / Weight | C32H35N5O5 / 569.65 g/mol [4] | High molecular weight solid; inherently low volatility. |
| Physical State | Solid / Powder[1] | Highly prone to aerosolization if agitated improperly. |
| Combustibility Hazard | Potential dust explosion hazard[1] | Strictly prohibits the use of compressed air or dry sweeping during spill cleanup[1]. |
| Toxicity & Exposure | Irritating to mucous membranes and upper respiratory tract[5] | Mandates NIOSH-approved respiratory protection and engineering controls (e.g., fume hoods)[5]. |
| Environmental Hazard | Harmful to the environment[4] | Absolute prohibition on drain/sink disposal; requires terminal incineration[4]. |
Decision Logic: Eluxadoline Waste Routing
To ensure our protocols are self-validating, all Eluxadoline waste—whether unused API, contaminated PPE, or spill debris—must be meticulously tracked from the moment of generation to its terminal destruction.
Fig 1. Decision matrix for Eluxadoline waste routing and Schedule IV compliance.
Detailed Methodologies & Standard Operating Procedures (SOPs)
SOP A: Accidental Spill Cleanup & Decontamination
Causality Focus: Fine Eluxadoline dust dispersed in the air in sufficient concentrations forms a highly explosive mixture in the presence of an ignition source[1]. Furthermore, it acts as an acute irritant to the mucous membranes[5]. Therefore, dry sweeping is functionally dangerous and universally forbidden.
-
Isolation: Immediately evacuate non-essential personnel from the spill area. Remove all potential ignition sources, as spark-proof tools are mandated[4].
-
PPE Donning: Responders must don a NIOSH-approved self-contained breathing apparatus or respirator, heavy chemical-impermeable gloves (rubber or nitrile), safety goggles, and a lab coat[4][5].
-
Containment & Wet-Wiping: Cover the powder spill gently with a plastic sheet or tarp to prevent airborne dispersion[1]. Utilize a suitable solvent (such as pure water) to dampen the powder slightly, avoiding high-pressure sprays. Take up the material mechanically using non-sparking tools[4].
-
Surface Decontamination: Wash the contaminated surface thoroughly with soap and plenty of water[4][5].
-
Waste Consolidation: Place all collected slurry, contaminated wipes, and disposable PPE into a sealable chemical waste container approved for the transport of dangerous goods[5][6].
SOP B: Routine Disposal & DEA "Non-Retrievable" Destruction
Standard hazardous waste haulers cannot legally transport Schedule IV substances unless they are registered as DEA Reverse Distributors.
-
Inventory Reconciliation: Measure the exact mass or volume of the Eluxadoline to be discarded. This must mathematically reconcile with your initial stock logs.
-
De-identification & Segregation: Narcotic drug waste must be segregated into leak-proof, securely sealed containers and completely de-identified from general institutional labeling[6].
-
Dual-Witness Documentation: The destruction or transfer of Eluxadoline must be documented in the laboratory's drug consumption register. This documentation must be witnessed and physically signed by two authorized personnel to maintain an unbroken chain of custody[6].
-
Transfer Logistics: Submit DEA Form 41 (Registrant Record of Controlled Substances Destroyed). Transfer the sealed waste exclusively to a licensed chemical destruction plant or DEA-registered reverse distributor[4].
-
Terminal Destruction: The material must be rendered permanently "non-retrievable." For Eluxadoline, this is exclusively achieved via controlled high-temperature incineration equipped with flue gas scrubbing[4]. Under no circumstances should Eluxadoline be discharged into sewer systems or drains , as municipal wastewater treatment facilities cannot safely sequester or neutralize it[4][6].
Self-Validating Accountability System
A reliable chemical handling system does not rely purely on presumed compliance; it relies on self-validating audits.
-
Mass-Balance Auditing:
. If these numbers do not balance flawlessly during a monthly audit, an immediate internal investigation must be triggered to trace the discrepancy before federal regulators conduct an unannounced audit. -
Consumable Segregation: Trace-contaminated items (e.g., pipette tips, weighing boats, bench paper) should be assumed to harbor the same pharmacological and regulatory hazard as the bulk API and must be treated directly as hazardous chemical waste[6].
References
1.[2] "Schedules of Controlled Substances: Placement of Eluxadoline Into Schedule IV." Federal Register, Nov 12, 2015. URL: 2.[3] "Schedules of Controlled Substances: Placement of Eluxadoline Into Schedule IV. Final Rule." PubMed / Fed Regist. URL: 3.[4] "Eluxadoline - Safety Data Sheet." ChemicalBook. URL: 4.[1] "SAFETY DATA SHEET (Viberzi/Eluxadoline)." Allergan, Oct 02, 2018. URL: 5.[5] "Eluxadoline SAFETY DATA SHEET." Cayman Chemical, Apr 03, 2017. URL: 6.[6] "Laboratory waste." Karolinska Institutet Staff Portal, May 28, 2025. URL:
Sources
- 1. media.allergan.com [media.allergan.com]
- 2. Federal Register :: Schedules of Controlled Substances: Placement of Eluxadoline Into Schedule IV [federalregister.gov]
- 3. Schedules of Controlled Substances: Placement of Eluxadoline Into Schedule IV. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
Navigating the Safe Handling and Disposal of Eluxadoline in a Research Setting
A Comprehensive Guide for Laboratory Professionals
As a potent, peripherally acting mixed mu-opioid receptor agonist, delta-opioid receptor antagonist, and kappa-opioid receptor agonist, Eluxadoline requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and maintain regulatory compliance.[1][2][3][4] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a culture of safety and responsibility when working with this Schedule IV controlled substance.[5]
Understanding the Compound: Why Caution is Paramount
Eluxadoline's mechanism of action, which involves modulating opioid receptors in the gut, is key to its therapeutic effects in treating irritable bowel syndrome with diarrhea (IBS-D).[2][4] However, its classification as a potent compound necessitates stringent safety measures.[6] Occupational exposure, particularly through inhalation of aerosolized powder or dermal contact, could lead to unintended systemic effects. The most common adverse effects observed in clinical use include constipation, nausea, and abdominal pain.[2][7] While Eluxadoline has minimal systemic absorption and is designed to act locally in the gastrointestinal tract, the potential for adverse events, especially in cases of accidental exposure, underscores the importance of adhering to the safety protocols outlined below.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing exposure risk. The following table summarizes the recommended PPE for handling Eluxadoline powder.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption and allows for safe removal of the outer layer in case of contamination.[8] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects the eyes from airborne particles and accidental splashes.[8][9] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator | Essential for preventing inhalation of aerosolized Eluxadoline powder, especially during weighing and transfer operations.[8][10] |
| Lab Coat | Disposable, fluid-resistant lab coat with long sleeves and tight cuffs | Protects skin and personal clothing from contamination.[7] |
Standard Operating Procedure (SOP) for Handling Eluxadoline
Adherence to a standardized workflow is critical for ensuring consistent safety. The following step-by-step protocol should be followed for all procedures involving Eluxadoline powder.
Preparation and Area Setup
-
Designated Area: All handling of Eluxadoline powder must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of airborne exposure.[11]
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and waste containers, within the containment area to avoid unnecessary movement in and out of the hood.
Weighing and Aliquoting
-
Don PPE: Before handling the compound, properly don all required PPE as outlined in the table above.
-
Careful Transfer: Use a dedicated, clean spatula to carefully transfer the Eluxadoline powder to a weigh boat.
-
Minimize Dust: Handle the compound gently to avoid generating dust.[7][9]
-
Immediate Sealing: Once the desired amount is weighed, securely seal the primary container.
Compounding and Solution Preparation
-
Wet-Down Technique: If preparing a solution, add the solvent to the powder in a slow, controlled manner to minimize aerosolization.
-
Enclosed System: Whenever possible, use a closed system for transferring the compound into a solution.
Post-Handling Decontamination
-
Clean Equipment: Thoroughly decontaminate all equipment used in the process.
-
Wipe Down Surfaces: Clean the work surface with an appropriate deactivating agent.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination, disposing of it in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]
Workflow for Safe Handling and Disposal of Eluxadoline
Caption: Figure 1 outlines the procedural flow for the safe handling and compliant disposal of Eluxadoline in a laboratory setting.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain: If trained to do so, and with the appropriate PPE, cover the spill with absorbent material to prevent further spread.[7] For powder spills, gently cover with a plastic sheet or tarp to minimize dust.[7]
-
Clean-up: Follow your institution's specific procedures for cleaning up hazardous chemical spills. This typically involves using a chemical spill kit and decontaminating the area thoroughly.
-
Waste Disposal: All materials used for spill clean-up must be disposed of as hazardous waste.
Operational and Disposal Plans for Eluxadoline Waste
As a Schedule IV controlled substance and a potent pharmaceutical compound, the disposal of Eluxadoline and any materials contaminated with it is strictly regulated.[1][11]
Waste Segregation
Proper segregation of waste at the point of generation is essential for compliant disposal.[4][12]
-
Trace Contaminated Waste: This includes items with minimal residual contamination, such as empty vials, used PPE (gloves, lab coats), and weigh boats. These should be placed in a clearly labeled hazardous waste container, often a yellow bag or bin designated for trace chemotherapy or potent compound waste.[4]
-
Bulk Contaminated Waste: This category includes unused or expired Eluxadoline, grossly contaminated materials from a spill, and solutions containing the compound. This waste must be collected in a designated, leak-proof hazardous waste container, typically a black container for hazardous chemical waste.[4]
Disposal Pathway
The disposal of controlled substances is governed by the Drug Enforcement Administration (DEA).[1][11]
-
Inventory and Record-Keeping: Meticulous records of Eluxadoline usage and disposal must be maintained.[9]
-
DEA Form 41: The disposal of controlled substances requires the completion of DEA Form 41, the "Registrants Inventory of Drugs Surrendered."[1]
-
Reverse Distributor: The most common and recommended method for the disposal of controlled substances from a research setting is through a DEA-registered reverse distributor.[1][2] A reverse distributor is authorized to handle and dispose of controlled substances in a compliant manner, typically through incineration.[1]
-
On-Site Destruction (If Permitted): Some institutions may have protocols for on-site destruction, which must be witnessed and documented according to DEA regulations.[1] This often involves rendering the substance "non-retrievable."[13][14] However, using a reverse distributor is generally the preferred and more straightforward method for research laboratories.
Under no circumstances should Eluxadoline or its waste be disposed of in the regular trash or down the drain. [14][15]
By implementing these comprehensive safety and disposal protocols, research institutions can foster a secure environment for handling potent compounds like Eluxadoline, ensuring the well-being of their personnel and maintaining adherence to all regulatory standards.
References
- Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University. (n.d.).
- Chey, W. D., Lacy, B. E., & Cash, B. D. (2016). The place of eluxadoline in the management of irritable bowel syndrome with diarrhea. Therapeutic Advances in Gastroenterology, 9(6), 864–875.
-
Eluxadoline. (2023, October 28). In Wikipedia. Retrieved from [Link]
- What is the mechanism of Eluxadoline? (2024, July 17).
- Allergan plc. (2018, October 2).
- Cash, B. D., & Lacy, B. E. (2016). Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea. P & T : a peer-reviewed journal for formulary management, 41(10), 639–642.
- Eluxadoline - Safety Data Sheet. (n.d.).
- Laboratory Waste Disposal. (2024, September 16). Retrieved from Environmental Marketing Services website.
- Opioids (including Fentanyl) - Precautions for first responders. (2018, October 26).
- Controlled Substances in Research. (n.d.).
- Ensuring Healthcare Worker Safety When Handling Hazardous Drugs and Therapies. (n.d.).
- Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure. (2020). Journal of occupational and environmental hygiene, 17(10), 485–501.
- DEA Scheduled Drugs. (n.d.).
- 21 CFR Part 1317 -- Disposal. (n.d.).
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). Retrieved from United States Environmental Protection Agency website.
- Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). Retrieved from THSTI | WHO Learning Management System website.
- Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.).
- Management of Waste Pharmaceutical Waste. (2023, December 13).
- University of Tennessee Health Science Center Research Safety Affairs Procedure SOP10 Rev. 05/08/2019. (2019, May 8). Retrieved from University of Tennessee Health Science Center website.
Sources
- 1. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. unthealth.edu [unthealth.edu]
- 3. Discover NIOSH Hazardous List For Safer Workplace [qualifiedtc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aenova-group.com [aenova-group.com]
- 6. ashp.org [ashp.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. USP 800 | USP [usp.org]
- 9. DEA Controlled Substances | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. mtpinnacle.com [mtpinnacle.com]
- 11. nyu.edu [nyu.edu]
- 12. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 13. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 14. uthsc.edu [uthsc.edu]
- 15. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
